CK2-IN-12
Beschreibung
Eigenschaften
IUPAC Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHDYSWCHQWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351180 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144061-33-6 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of CK2-IN-12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] This technical guide provides a detailed overview of the mechanism of action of CK2-IN-12, a potent inhibitor of Protein Kinase CK2. This compound, also identified as compound 39 and chemically known as 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, belongs to the 3-carboxy-4(1H)-quinolone class of inhibitors.[3][4]
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase CK2.[3] This mechanism involves the inhibitor binding to the ATP-binding pocket on the catalytic subunit of CK2, thereby preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. The 3-carboxy-4(1H)-quinolone scaffold has been identified through receptor-based virtual screening as a promising framework for potent and selective CK2 inhibition.[3]
Biochemical Potency
The inhibitory activity of this compound against human protein kinase CK2 has been quantified through in vitro kinase assays.
| Compound | Chemical Name | IC50 (µM) |
| This compound (Compound 39) | 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.8 |
| Table 1: Inhibitory Potency of this compound against Protein Kinase CK2. The half-maximal inhibitory concentration (IC50) was determined using a standard in vitro kinase assay.[3] |
Experimental Protocols
The determination of the inhibitory activity of this compound was achieved through a robust biochemical assay designed to measure the enzymatic activity of Protein Kinase CK2.
Protein Kinase CK2 Activity Assay
Objective: To determine the in vitro inhibitory effect of compounds on the activity of recombinant human protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2 holoenzyme (α2β2).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-33P]ATP (Adenosine triphosphate).
-
Inhibitor compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the specific peptide substrate, and the recombinant CK2 enzyme.
-
The inhibitor, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The enzymatic reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 papers are washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate, which is bound to the P81 paper, is quantified using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram illustrating this experimental protocol.
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Modulated by CK2 Inhibition
Protein Kinase CK2 is a pleiotropic enzyme that phosphorylates a multitude of substrates, thereby influencing numerous signaling pathways crucial for cell survival and proliferation. Inhibition of CK2 by molecules such as this compound is expected to disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects. Key pathways regulated by CK2 include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in this pro-survival pathway.
-
NF-κB Signaling: CK2 can phosphorylate IκB, leading to its degradation and the subsequent activation of the transcription factor NF-κB, which promotes inflammation and cell survival.
-
JAK/STAT Pathway: CK2 can phosphorylate and potentiate the activity of JAK and STAT proteins, which are involved in cytokine signaling and cell proliferation.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, leading to the transcription of genes involved in cell proliferation.
The following diagram illustrates the central role of CK2 in these key signaling cascades.
Caption: CK2's role in major pro-survival signaling pathways.
Conclusion
This compound is a potent, ATP-competitive inhibitor of Protein Kinase CK2. Its mechanism of action, centered on blocking the kinase's ATP binding site, leads to the inhibition of its catalytic activity. By targeting CK2, this compound has the potential to modulate multiple downstream signaling pathways that are critical for cancer cell survival and proliferation. This technical guide provides foundational information for researchers and drug development professionals interested in the therapeutic potential of targeting Protein Kinase CK2. Further investigation into the cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13721-01-2|4-Oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
CK2-IN-12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CK2-IN-12, a potent inhibitor of protein kinase CK2. This document details the inhibitor's mechanism of action, quantitative data, and experimental protocols for its use in research settings. Additionally, it visualizes the key signaling pathways influenced by CK2 and outlines a typical experimental workflow for evaluating CK2 inhibitors.
Introduction to Protein Kinase CK2
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 is considered a constitutively active kinase and is implicated in the regulation of cell proliferation, survival, apoptosis, and gene expression.[1][3] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3]
This compound: An ATP-Competitive Inhibitor
This compound is a small molecule inhibitor of protein kinase CK2. Like many kinase inhibitors, it functions as an ATP-competitive antagonist, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.[2] This inhibition of CK2 activity disrupts the downstream signaling pathways that are dependent on CK2-mediated phosphorylation.
Quantitative Data for CK2 Inhibitors
The following table summarizes the key quantitative data for this compound and provides a comparison with other well-characterized CK2 inhibitors.
| Inhibitor | Type | IC50 (CK2α) | Ki | Selectivity Profile Highlights |
| This compound | ATP-Competitive | 0.8 µM | Not Reported | Not Reported |
| CX-4945 (Silmitasertib) | ATP-Competitive | ~1 nM | 0.38 nM | Highly selective, but also inhibits CLK2, FLT3, and DYRK1A at nanomolar concentrations. |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-Competitive | 0.5 µM | 0.15 µM | Inhibits other kinases such as PIM1, HIPK2, and DYRK1a. |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-Competitive | 0.15 µM | 0.04 µM | Also inhibits PIM kinases. |
Key Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that phosphorylates a multitude of substrates, thereby influencing several critical signaling pathways implicated in cancer and other diseases.
PI3K/AKT/mTOR Pathway
CK2 positively regulates the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell survival, growth, and proliferation. CK2 can directly phosphorylate AKT at Serine 129, which contributes to its full activation. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 can, therefore, lead to decreased AKT activation and a reduction in pro-survival signaling.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. CK2 can promote NF-κB activation by phosphorylating IκBα, the inhibitor of NF-κB. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting CK2, compounds like this compound can suppress NF-κB activity.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, cell growth, and differentiation. CK2 has been shown to phosphorylate and activate STAT proteins, thereby promoting their nuclear translocation and transcriptional activity. Inhibition of CK2 can attenuate STAT-mediated gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of CK2 inhibitors like this compound.
In Vitro Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of a compound against CK2.
Materials:
-
Recombinant human CK2α
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound or other test compounds
-
P81 phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (0.75%)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CK2α, and the peptide substrate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay: Western Blotting for Phospho-Substrate
This protocol outlines the use of western blotting to assess the ability of this compound to inhibit CK2 activity in a cellular context by measuring the phosphorylation of a known CK2 substrate.
Materials:
-
Cancer cell line with high CK2 activity (e.g., HCT116, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser129), anti-total AKT, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT (Ser129)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total protein (e.g., total AKT) and a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CK2 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of protein kinase CK2. Its ability to inhibit CK2 and modulate key signaling pathways provides a means to explore the therapeutic potential of targeting this kinase in various diseases. The protocols and data presented in this guide are intended to facilitate the effective use of this compound and other CK2 inhibitors in a research setting, ultimately contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies.
References
CK2-IN-12: A Technical Overview of a Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of CK2-IN-12, a known inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). The document details its inhibitory potency, explores the methodologies used for its characterization, and visualizes its place within the broader context of CK2 signaling and inhibitor screening workflows.
Quantitative Inhibition Data
The primary reported inhibitory activity for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the CK2 enzyme by 50% in a biochemical assay.
| Parameter | Value | Target |
| IC50 | 0.8 µM | Protein Kinase CK2 |
Table 1: Inhibitory Potency of this compound.
Experimental Protocols
The determination of the IC50 value for a kinase inhibitor like this compound typically involves a standardized in vitro kinase assay. While the specific protocol for this compound is not publicly detailed, a general methodology can be outlined based on established practices in the field.
General Kinase Activity Assay (for IC50 Determination)
Objective: To measure the enzymatic activity of CK2 in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Recombinant human Protein Kinase CK2 (catalytic subunit α or holoenzyme α2β2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a universal kinase assay kit (e.g., ADP-Glo™)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other separation matrix (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., EDTA or phosphoric acid)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.
-
Reaction Mixture Preparation: In each well of the assay plate, the following components are added in a defined order:
-
Kinase reaction buffer
-
This compound at various concentrations
-
Recombinant CK2 enzyme
-
Peptide substrate
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), allowing for the phosphorylation of the substrate by CK2.
-
Termination of Reaction: The reaction is stopped by adding a stop solution.
-
Detection of Phosphorylation:
-
Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel on the phosphorylated substrate is quantified using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured by a series of enzymatic reactions that result in a luminescent signal, read by a plate reader.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (solvent only) wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Contexts
General Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the initial characterization of a kinase inhibitor, from the primary screen to the determination of its inhibitory constants.
Caption: A generalized workflow for kinase inhibitor discovery and validation.
Key Signaling Pathways Involving CK2
Protein Kinase CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways that are often dysregulated in diseases such as cancer. Understanding these pathways is crucial for elucidating the potential downstream effects of a CK2 inhibitor like this compound.
Caption: Simplified diagram of key signaling pathways influenced by CK2.
Conclusion
This compound is a documented inhibitor of Protein Kinase CK2 with a reported IC50 of 0.8 µM. While detailed public data on its binding affinity and kinase selectivity are limited, the established methodologies for kinase inhibitor characterization provide a clear framework for its further investigation. The central role of CK2 in critical cellular signaling pathways underscores the importance of developing and characterizing specific inhibitors like this compound for research and potential therapeutic applications. Further studies are required to fully elucidate the biochemical and cellular profile of this compound.
The Role of Protein Kinase CK2 in Cancer Cell Proliferation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical nexus in oncogenic signaling. Elevated CK2 expression and activity are hallmarks of a vast array of human cancers and frequently correlate with poor prognosis.[1][2][3][4][5] This pleiotropic kinase phosphorylates hundreds of substrates, positioning it as a master regulator of fundamental cellular processes, most notably cell proliferation, survival, and apoptosis.[6][7][8] Dysregulation of CK2 activity allows cancer cells to sustain proliferative signaling, evade growth suppressors, and resist cell death. This technical guide provides an in-depth examination of the molecular mechanisms through which CK2 drives cancer cell proliferation, summarizes quantitative data on its expression, details key experimental protocols for its study, and visualizes its complex signaling networks.
CK2 Expression and Activity in Human Cancers
CK2 is composed of two catalytic subunits (α and/or α') and two regulatory β subunits, forming a heterotetrameric complex.[2] Increased expression of the genes encoding these subunits is observed across a wide spectrum of malignancies. The overexpression of CK2 is not merely a correlative finding; experimental evidence demonstrates that targeted overexpression in mouse models is sufficient to drive tumorigenesis, confirming its oncogenic nature.[1][9]
Data Presentation: CK2 Subunit Transcript Expression in Cancers
The following table summarizes the observed expression patterns of CK2 subunit transcripts in various primary tumors compared to normal tissues, as compiled from database analyses.[10][11][12]
| Cancer Type | CK2α (CSNK2A1) | CK2α' (CSNK2A2) | CK2β (CSNK2B) | Associated Clinical Observations |
| Lung Cancer | Upregulated (Adenocarcinoma, Squamous Cell, LCLC, SCLC)[10] | Upregulated (Adenocarcinoma, Squamous Cell)[10]; Underexpressed in some cases[9] | Upregulated (Adenocarcinoma, LCLC)[10] | High CK2β expression correlates with lower survival rates.[10] |
| Breast Cancer | Upregulated (especially Ductal Carcinoma)[10] | Underexpressed[10][12] | Upregulated (especially Invasive Carcinoma)[10] | Upregulation of CK2α/β correlates with metastatic risk and poor prognosis.[5][13] |
| Head & Neck (HNSCC) | Upregulated[1] | Upregulated[1] | Upregulated[1] | CK2 levels are a proposed prognostic marker.[1][9] |
| Prostate Cancer | Upregulated[10] | - | - | CK2 is a key suppressor of apoptosis in prostate cancer cells.[14] |
| Colon Cancer | Upregulated[10] | - | Upregulated[10] | CK2 protects carcinoma cells from TRAIL-induced apoptosis.[1] |
| Glioblastoma | Both Upregulated and Underexpressed cases reported[11] | - | - | Upregulation has been paradoxically linked to higher survival in some studies.[11] |
| Ovarian Cancer | Upregulated[10] | Underexpressed[9][10] | - | High CK2 levels correlate with lower overall survival.[11] |
| Pancreatic Cancer | Upregulated[10] | Underexpressed[9][10] | - | Knockdown of CK2α' is highly effective at inducing apoptosis.[1] |
Core Mechanisms: CK2's Modulation of Proliferative Signaling
CK2 drives cancer cell proliferation through two primary, interconnected mechanisms: the direct activation of oncogenic signaling pathways and the potent suppression of apoptosis (programmed cell death).[2][15]
Activation of Key Oncogenic Signaling Pathways
CK2 acts as a pivotal upstream kinase that modulates multiple signaling cascades crucial for proliferation. Its intervention at various points in these pathways ensures the sustained activation of pro-growth and pro-survival signals.
Caption: CK2's integral role in promoting key hallmarks of cancer.
A. PI3K/Akt/PTEN Pathway The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. CK2 enhances this pathway's activity through a dual mechanism: it directly phosphorylates and activates Akt at Ser129, and it phosphorylates and functionally inactivates the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[1][13][16][17] This dual action robustly promotes cell survival and proliferation.
Caption: CK2 enhances PI3K/Akt signaling by activating Akt and inhibiting PTEN.
B. Wnt/β-catenin Pathway The Wnt signaling pathway is critical for development and is frequently hijacked in cancer to promote proliferation. CK2 directly phosphorylates the central effector, β-catenin, at Thr393.[13] This phosphorylation prevents β-catenin from binding to its destruction complex (Axin/APC), leading to its stabilization, nuclear accumulation, and subsequent activation of pro-proliferative target genes like c-Myc.[1][13]
References
- 1. mdpi.com [mdpi.com]
- 2. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of cancer progression by CK2: an emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mining CK2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer-type dependent expression of CK2 transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Dual Role of CK2 Signaling in Apoptosis: A Technical Guide for Researchers
An In-depth Exploration of Protein Kinase CK2 as a Pivotal Regulator of Programmed Cell Death for Researchers, Scientists, and Drug Development Professionals.
Abstract
Protein Kinase CK2, a constitutively active serine/threonine kinase, has emerged as a critical regulator of cellular fate, intricately weaving itself into the complex tapestry of apoptotic signaling. Predominantly recognized for its potent pro-survival and anti-apoptotic functions, CK2 is frequently overexpressed in a multitude of human cancers, contributing to therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of the CK2 signaling pathway in apoptosis. It delves into the molecular mechanisms by which CK2 exerts its anti-apoptotic effects, including the phosphorylation of key apoptotic regulators and the modulation of major survival pathways. Conversely, this guide also explores the context-dependent pro-apoptotic functions of CK2, offering a balanced perspective on its complex role. Detailed experimental protocols for key assays and quantitative data on the effects of CK2 modulation are presented to equip researchers with the necessary tools to investigate this pivotal kinase. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the intricate processes governed by CK2.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a fundamental role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] A unique feature of CK2 is its constitutive activity, which is not dependent on second messengers, allowing it to maintain a constant level of phosphorylation on its numerous substrates.[4] Dysregulation of CK2 expression and activity has been consistently linked to various diseases, most notably cancer, where its elevated levels contribute to the malignant phenotype by promoting cell proliferation and suppressing apoptosis.[2][3]
The Predominant Anti-Apoptotic Role of CK2
CK2 is a formidable suppressor of apoptosis, a fact supported by extensive research.[2][3] Overexpression of CK2 can render cells resistant to a wide range of apoptotic stimuli, including death receptor ligands, chemical agents, and physical stress.[3] Conversely, the inhibition of CK2, either through small molecule inhibitors or genetic knockdown, potently induces apoptosis in cancer cells.[3] This central anti-apoptotic function is executed through a variety of mechanisms, targeting multiple nodes within the apoptotic signaling network.
Modulation of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a major target for CK2-mediated suppression. CK2 influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).
-
Regulation of Bcl-2 Family Proteins: Inhibition or downregulation of CK2 has been shown to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while concurrently increasing the levels of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio favors MOMP and the subsequent release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.
-
Direct Phosphorylation of Bid: The pro-apoptotic BH3-only protein Bid is a crucial link between the extrinsic and intrinsic apoptotic pathways. Upon activation by caspase-8, Bid is cleaved to its truncated form, tBid, which translocates to the mitochondria to induce MOMP. CK2 can directly phosphorylate Bid at serine residues near the caspase-8 cleavage site, thereby preventing its processing and subsequent activation.[3][5] This phosphorylation event effectively uncouples death receptor signaling from the mitochondrial amplification loop.[6][7]
Inhibition of the Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands, such as TRAIL and TNF-α, to their cognate death receptors on the cell surface, leading to the activation of initiator caspases, primarily caspase-8. CK2 interferes with this pathway at several levels.
-
Inhibition of Caspase Activation: CK2 can directly phosphorylate and inhibit the activation of several caspases. For instance, CK2α' has been shown to have a striking preference for phosphorylating procaspase-3, preventing its activation by upstream caspases.[8][9] Furthermore, CK2-mediated phosphorylation is required for the inhibitory function of the Apoptosis Repressor with Caspase Recruitment Domain (ARC) protein, which directly inhibits caspase-8 activity.[3]
Crosstalk with Pro-Survival Signaling Pathways
CK2's anti-apoptotic function is further amplified through its positive regulation of major pro-survival signaling pathways.
-
The PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation. CK2 can directly phosphorylate and activate Akt, a key kinase in this pathway.[10] Additionally, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[11] By promoting Akt activity, CK2 enhances downstream survival signals and inhibits apoptosis.
-
The NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. CK2 can activate the NF-κB pathway by phosphorylating IκB, the inhibitor of NF-κB, which leads to its degradation and the subsequent nuclear translocation of NF-κB.[10] Once in the nucleus, NF-κB promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family and inhibitors of apoptosis proteins (IAPs).
The Context-Dependent Pro-Apoptotic Role of CK2
While the anti-apoptotic functions of CK2 are well-established, emerging evidence suggests that under certain cellular contexts, CK2 can also promote apoptosis. This dual functionality highlights the complexity of CK2 signaling.
-
Phosphorylation of Pro-Apoptotic Proteins: In some instances, CK2 phosphorylation can enhance the activity of pro-apoptotic proteins. For example, CK2 has been shown to phosphorylate the Fas-associated factor FAF1, influencing its translocation to the nucleus where it can contribute to apoptosis.[3]
-
Activation of Pro-Apoptotic Signaling Cascades: A specific isoform of the catalytic subunit, CK2α", has been implicated in mediating a pro-apoptotic signal through the JNK signaling cascade in response to certain viral infections and TNF-α.[12]
-
Caspase-Mediated Cleavage of CK2: During the execution phase of apoptosis, caspases cleave a multitude of cellular proteins. Interestingly, the catalytic α subunit of CK2 itself can be cleaved by caspases. While the functional consequence of this cleavage is still under investigation, it is plausible that it serves to dismantle the pro-survival machinery of the cell.
Quantitative Data on CK2 Modulation in Apoptosis
The following tables summarize quantitative data from various studies on the effects of CK2 inhibitors and siRNA-mediated knockdown on apoptosis.
Table 1: IC50 Values of CK2 Inhibitors for Induction of Cell Death
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CX-4945 | CCRF-CEM (S) | T-cell acute lymphoblastic leukemia | 2.9 ± 0.4 | [13] |
| CX-4945 | CCRF-CEM (R) | T-cell acute lymphoblastic leukemia (drug-resistant) | 3.5 ± 0.5 | [13] |
| CX-5011 | CCRF-CEM (S) | T-cell acute lymphoblastic leukemia | 1.8 ± 0.2 | [13] |
| CX-5011 | CCRF-CEM (R) | T-cell acute lymphoblastic leukemia (drug-resistant) | 2.1 ± 0.3 | [13] |
| TBB | Jurkat | T-cell leukemia | ~15 (DC50) | [14] |
| IQA | - | - | 0.39 | [15] |
| TBCA | - | - | 0.11 | [15] |
| AB668 | 786-O | Renal cell carcinoma | 0.34 ± 0.07 | [16] |
Table 2: Quantitative Effects of CK2 Knockdown on Apoptosis and Protein Expression
| Method | Cell Line | Cancer Type | Effect on Apoptosis | Change in Bcl-2/Bax Ratio | Reference |
| siRNA vs CK2α | Hep-2 | Laryngeal carcinoma | 25.66% ± 0.83% (vs 3.66% in control) | Decreased (Bcl-2 down, Bax up) | [7] |
| siRNA vs CK2α/α' | HeLa | Cervical carcinoma | Significantly enhanced | Not specified | [17] |
| siRNA vs CK2α | HuCCT-1 | Cholangiocarcinoma | Partial reduction in cell survival | Not specified | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the CK2 signaling pathway in apoptosis.
In Vitro CK2 Kinase Assay
This assay measures the ability of CK2 to phosphorylate a specific substrate in a cell-free system.
Materials:
-
Recombinant CK2 (holoenzyme or catalytic subunit)
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (10 µCi/µl)
-
100 µM ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µl reaction, combine:
-
5 µl of 5X Kinase Assay Buffer
-
2.5 µl of 10X peptide substrate (final concentration 100-200 µM)
-
1 µl of recombinant CK2 (10-20 ng)
-
x µl of distilled water to bring the volume to 24 µl
-
-
Initiate the reaction by adding 1 µl of [γ-³²P]ATP (mixed with cold ATP to the desired specific activity).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Immunoprecipitation (IP) of CK2 and Associated Proteins
This technique is used to isolate CK2 and any interacting proteins from a cell lysate.
Materials:
-
Cell Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Anti-CK2 antibody (or antibody against the protein of interest)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (Cell Lysis Buffer with reduced detergent concentration, e.g., 0.1% NP-40)
-
SDS-PAGE sample buffer
Procedure:
-
Culture and treat cells as required.
-
Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., anti-CK2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the proteins from the beads.
-
Centrifuge to pellet the beads, and analyze the supernatant by SDS-PAGE and Western blotting.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Fluorescently labeled anti-BrdU antibody (if using Br-dUTP)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with Permeabilization Solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
-
If using a fluorescently labeled dUTP, wash the cells three times with PBS.
-
If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.
Materials:
-
Cell lysate
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add 50 µl of 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µl of the caspase-3 substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
Western Blotting for Bcl-2 and Bax
This technique is used to quantify the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Bcl-2, anti-Bax, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. takarabio.com [takarabio.com]
- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BID, an interaction partner of protein kinase CK2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Activity of protein kinase CK2 uncouples Bid cleavage from caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α': implications for pathological roles of CK2 in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α′: implications for pathological roles of CK2 in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. Proapoptotic function of protein kinase CK2alpha" is mediated by a JNK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. aacrjournals.org [aacrjournals.org]
The Therapeutic Potential of CK2 Inhibitors in Oncology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that is frequently dysregulated in a multitude of human cancers. Its ubiquitous expression and the sheer volume of its substrates, estimated to be responsible for up to 10% of the human phosphoproteome, position CK2 as a master regulator of diverse cellular processes. In neoplastic cells, elevated CK2 expression is often correlated with a worse prognosis. The kinase plays a pivotal role in promoting oncogenesis by modulating all hallmarks of cancer, including sustaining proliferative signaling, resisting cell death, and activating invasion and metastasis. CK2's direct involvement in key cancer-driving pathways—such as PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB—has validated it as a compelling therapeutic target for anticancer drug development.
This guide provides a comprehensive overview of the therapeutic potential of CK2 inhibitors in oncology, summarizing key signaling pathways, quantitative efficacy data for prominent inhibitors, and detailed experimental protocols for their evaluation.
CK2-Driven Oncogenic Signaling Pathways
CK2 exerts its pro-survival and pro-proliferative effects by phosphorylating key components of major signaling cascades. Inhibition of CK2 can thus simultaneously disrupt multiple oncogenic signals.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 promotes this pathway through a dual mechanism: it phosphorylates and inactivates the tumor suppressor PTEN, a negative regulator of the pathway, and it directly phosphorylates Akt at serine 129 (S129), which promotes Akt's kinase activity. The clinical-stage inhibitor CX-4945 (Silmitasertib) has been shown to suppress the phosphorylation of Akt and its downstream mediators.
Caption: CK2 promotes PI3K/Akt signaling via Akt activation and PTEN inhibition.
The Wnt/β-catenin Pathway
The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal carcinoma (CRC). CK2 can activate Wnt signaling by phosphorylating and upregulating the transcriptional co-factor β-catenin, promoting its stabilization and nuclear translocation where it drives the expression of proliferative genes.
Caption: CK2 promotes Wnt signaling by stabilizing β-catenin, driving oncogenesis.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates inflammation, immunity, and cell survival. Its constitutive activation in cancer cells is a key mechanism for resisting apoptosis. CK2 can activate the NF-κB pathway by phosphorylating IκB, the inhibitor of NF-κB, which marks it for degradation and allows NF-κB to translocate to the nucleus.
Caption: CK2 activates the pro-survival NF-κB pathway via the IKK complex.
Pharmacological Inhibition of CK2
A number of CK2 inhibitors have been developed, with most acting as ATP-competitive antagonists that bind to the ATP-binding pocket of the CK2α catalytic subunit. Two inhibitors, CX-4945 (Silmitasertib) and the peptide-based CIGB-300, have advanced into clinical trials. CX-4945, in particular, is a first-in-class, orally available, and highly selective small molecule inhibitor that has been extensively characterized.
Quantitative Efficacy Data
The following tables summarize key quantitative data for prominent CK2 inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency of Select CK2 Inhibitors
| Inhibitor | Target | Ki / IC50 | Assay Type | Reference(s) |
| CX-4945 (Silmitasertib) | CK2 Holoenzyme | Ki = 0.38 nM | Cell-free kinase assay | |
| CK2α | IC50 = 1 nM | Cell-free kinase assay | ||
| Endogenous CK2 | IC50 = 0.1 µM | In-cell assay (Jurkat) | ||
| GO289 | CK2 | Ki = 7 nM | Cell-free kinase assay | |
| SGC-CK2-1 | CK2α | IC50 = 36 nM | nanoBRET assay | |
| CK2α' | IC50 = 16 nM | nanoBRET assay | ||
| TBB | CK2 | Ki = 0.16 µM | Cell-free kinase assay |
Table 2: Preclinical Efficacy of CX-4945 in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint (EC50 / IC50) | Value (µM) | Reference(s) |
| BT-474 | Breast Cancer | EC50 | 1.71 - 20.01 | |
| MDA-MB-231 | Breast Cancer | Viability IC50 | ~5-10 | |
| PC3 | Prostate Cancer | Apoptosis Induction | Dose-dependent | |
| BxPC-3 | Pancreatic Cancer | EC50 | 1.71 - 20.01 | |
| HUVEC | Endothelial Cells | Proliferation IC50 | 5.5 | |
| U87-MG | Glioblastoma | Growth Inhibition | 1 - 10 | |
| U937 / AML-1 | Acute Myeloid Leukemia | BCL-XL Suppression | 5 - 10 |
Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Endpoint | Result | Reference(s) |
| PC3 | Prostate Cancer | 25, 50, 75 mg/kg p.o. | Tumor Growth Inhibition (TGI) | 19%, 40%, 86% | |
| BT-474 | Breast Cancer | 25, 75 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 88%, 97% | |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 93% (3/9 tumors eliminated) | |
| HCC | Hepatocellular Carcinoma | N/A (shCK2α) | Tumor Growth Inhibition | Significant | |
| Cervical Cancer | Cervical Cancer | CIGB-300 + Cisplatin | Tumor Growth Reduction | Significant |
Table 4: Summary of Phase I Clinical Trial Data for CX-4945
| Trial Phase | Cancer Type(s) | Patients (n) | Key Outcomes | Reference(s) |
| Phase I | Advanced Solid Tumors | 43 | MTDs established for two dosing schedules. | |
| DLTs: Diarrhea, hypokalemia (reversible). | ||||
| Biomarker responses (CK2 & Akt pathway inhibition) observed. | ||||
| No complete/partial responses, but stable disease (≥6 months) in 15% of patients. | ||||
| Phase I/II | Cholangiocarcinoma | 144 (planned) | Combination therapy with gemcitabine and cisplatin. |
Key Experimental Methodologies
Standardized and robust assays are critical for evaluating the potency and efficacy of CK2 inhibitors.
In Vitro CK2 Kinase Assay
These assays directly measure the ability of a compound to inhibit CK2's enzymatic activity. The ADP-Glo™ Kinase Assay is a common luminescent method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant CK2 enzyme, a specific substrate peptide (e.g., RRRDDDSDDD), and the test inhibitor (e.g., CX-4945) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
-
Initiation: Start the kinase reaction by adding ATP (e.g., 100 µM final concentration). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and then to light. Incubate for 15-30 minutes to stabilize the signal.
-
Measurement: Read the luminescence on a microplate reader. A lower signal indicates higher kinase inhibition.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.
Cell Viability Assay
Cell viability assays (e.g., MTT, CCK-8) measure the cytotoxic or cytostatic effects of a CK2 inhibitor on cancer cell lines.
Principle: These colorimetric assays rely on the reduction of a tetrazolium salt (like MTT or WST-8) by mitochondrial dehydrogenases in viable, metabolically active cells into a colored formazan product. The intensity of the color is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CK2 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and media-only controls.
-
Reagent Addition: Add the assay reagent (e.g., 10 µL of CCK-8 solution per well) and incubate for 1-4 hours in a CO2 incubator.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the EC50 value.
Caption: Workflow for a colorimetric cell viability assay.
In Vivo Xenograft Study
Animal models are essential for evaluating the anti-tumor efficacy and tolerability of CK2 inhibitors in a physiological setting.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the CK2 inhibitor, and the effect on tumor growth is monitored over time.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 prostate cancer cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment and control groups. Administer the CK2 inhibitor (e.g., CX-4945 via oral gavage) or vehicle control according to a defined schedule (e.g., daily or twice daily) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint & Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like p-Akt). Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Conclusion and Future Directions
The extensive body of preclinical evidence strongly supports the role of CK2 as a key oncogenic driver and a viable therapeutic target. CK2 inhibitors, particularly the orally bioavailable compound CX-4945, have demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer models by effectively dampening critical survival pathways. While early clinical trials have shown a favorable safety profile and signs of disease stabilization, the efficacy of CK2 inhibitors as monotherapy may be limited.
The future of CK2 inhibition in oncology likely lies in rational combination therapies. By targeting CK2, cancer cells can be sensitized to conventional DNA-damaging agents like cisplatin and gemcitabine, as CK2 is also involved in the DNA damage response. Combining CK2 inhibitors with agents targeting other nodes in the PI3K/Akt pathway or with immunotherapy could unlock synergistic anti-tumor effects. Further research is required to identify predictive biomarkers to select patient populations most likely to benefit from CK2-targeted therapies and to optimize combination strategies for clinical translation.
The Pleiotropic Kinase CK2: A Core Regulator of Cellular Signaling and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its pleiotropic nature stems from its staggering number of substrates, estimated to be over 500, positioning it as a master regulator of cellular homeostasis.[1] Dysregulation of CK2 activity is a common feature in a multitude of diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of CK2, with a focus on its intricate involvement in key signaling pathways, its quantitative impact on cellular processes, and detailed methodologies for its study.
The Diverse Functions and Substrates of CK2
CK2 is a constitutively active kinase that can exist as a tetrameric holoenzyme, composed of two catalytic subunits (α and/or α') and two regulatory β subunits, or as free catalytic subunits.[1] This structural flexibility contributes to its broad substrate specificity. The consensus phosphorylation site for CK2 is characterized by acidic residues (Asp or Glu) in the +3 position relative to the serine or threonine target, and often at other nearby positions as well.[4]
CK2's influence extends to virtually every hallmark of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and induction of angiogenesis.[1] Beyond cancer, CK2 is implicated in neurodegenerative disorders, viral infections, and inflammatory diseases.[5][6][7]
Quantitative Insights into CK2 Activity and Inhibition
The development of potent and selective CK2 inhibitors has been instrumental in elucidating its functions and validating it as a therapeutic target. The small molecule inhibitor CX-4945 (Silmitasertib) is one of the most extensively studied and has entered clinical trials for various cancers.[8]
Table 1: Inhibitory Constants (Ki) of Common CK2 Inhibitors
| Inhibitor | Ki (nM) | Chemical Class | Reference(s) |
| CX-4945 (Silmitasertib) | 0.38 | Indoloquinazoline | [8] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 400 | Benzotriazole | [9] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | - | Benzimidazole | [10] |
| Ellagic Acid | 20 | Natural Polyphenol | [9] |
Table 2: IC50 Values of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| BT-474 | Breast Cancer | - | [11] |
| BxPC-3 | Pancreatic Cancer | - | [11] |
| PC3 | Prostate Cancer | - | [11] |
| Jurkat | T-cell Leukemia | 0.1 | [11] |
| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 | [12] |
| HeLa | Cervical Cancer | 0.7 | [13] |
| MDA-MB-231 | Breast Cancer | 1.3 | [13] |
Table 3: Fold Change of CK2 Transcript Expression in Cancer vs. Normal Tissue
| Cancer Type | CK2 Subunit | Fold Change | p-value | Reference(s) |
| Bladder Carcinoma | CK2α | Increased | - | [14] |
| Breast Cancer | CK2α' | -2.666 | 6.42 x 10⁻¹² | [14] |
| Lung Adenocarcinoma | CK2α' | Correlates with higher survival | - | [14] |
| Glioblastoma | CK2 transcripts | Upregulation correlates with higher survival | - | [14] |
CK2's Central Role in Major Signaling Pathways
CK2's pleiotropic effects are largely mediated through its modulation of key signaling cascades that govern cell fate. Understanding these intricate connections is crucial for developing targeted therapies.
The PI3K/AKT/mTOR Pathway
CK2 directly phosphorylates and activates AKT at Ser129, a critical step in the full activation of this pro-survival kinase.[5] This phosphorylation promotes cell viability and proliferation. Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, thereby amplifying the pro-survival signal.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can phosphorylate the IκBα inhibitor at its C-terminal PEST domain, which promotes its degradation and subsequent activation of NF-κB.[5] CK2 also directly phosphorylates the RelA/p65 subunit of NF-κB at serine 529, enhancing its transcriptional activity.[5]
References
- 1. [PDF] Global Screening of CK2 Kinase Substrates by an Integrated Phosphoproteomics Workflow | Semantic Scholar [semanticscholar.org]
- 2. CK2 alpha 1 Kinase Enzyme System Application Note [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CK2 Kinase Activity [bio-protocol.org]
- 6. sambomed.co.kr [sambomed.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 14. Cancer-type dependent expression of CK2 transcripts - PMC [pmc.ncbi.nlm.nih.gov]
CK2-IN-12: A Technical Guide for Cellular Process Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CK2-IN-12, a small molecule inhibitor of Protein Kinase CK2, for its application in studying cellular processes. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in cell-based assays.
Introduction to Protein Kinase CK2 and this compound
Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and a valuable tool for dissecting cellular signaling pathways.
This compound (also referred to as Compound 39) is a member of the 3-carboxy-4(1H)-quinolone class of ATP-competitive inhibitors of human protein kinase CK2. Its inhibitory action allows for the targeted investigation of CK2-dependent signaling cascades and cellular phenotypes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase CK2. It binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates. By blocking the catalytic activity of CK2, this compound enables the study of cellular processes that are dependent on CK2 signaling.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and related compounds against Protein Kinase CK2.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | CK2 | 0.8 |
Data sourced from Golub et al., J Med Chem. 2006.
Table 2: In Vitro Inhibitory Activity of Related 3-carboxy-4(1H)-quinolones
| Compound | Target | IC50 (µM) | Ki (µM) |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7) | CK2 | 0.3 | 0.06 |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (Compound 9) | CK2 | 1.0 | 0.28 |
Data sourced from Golub et al., J Med Chem. 2006.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CK2 and a general workflow for studying the effects of this compound.
References
An In-depth Technical Guide to the Discovery and Development of Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Protein Kinase CK2 as a Therapeutic Target
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous, constitutively active serine/threonine kinase vital for a vast array of cellular processes. The CK2 holoenzyme is a tetramer, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. With over 400 identified substrates, CK2 is a master regulator, influencing gene transcription, signal transduction, DNA repair, and apoptosis.
Crucially, CK2 is frequently overexpressed in a multitude of cancers, including breast, prostate, lung, and hematological malignancies. This overexpression is often correlated with poor prognosis. Its role in promoting cell proliferation, suppressing apoptosis, and fostering angiogenesis makes it a "non-oncogene addiction" target; cancer cells rely on its activity for survival far more than healthy cells. This dependency establishes CK2 as a prime target for anticancer drug development. Beyond oncology, CK2 is implicated in inflammatory diseases, viral infections, and neurodegenerative disorders.
Classes of CK2 Inhibitors
The pursuit of clinically effective CK2 inhibitors has led to the exploration of several distinct mechanistic classes.
ATP-Competitive Inhibitors
This is the most extensively studied class of CK2 inhibitors. These small molecules bind to the ATP-binding pocket on the catalytic subunits, preventing the phosphorylation of substrates. The ATP pocket of CK2 is uniquely small and narrow due to the presence of bulky amino acid residues, which can be exploited to achieve a degree of selectivity over other kinases. Prominent chemical scaffolds in this class include polyhalogenated benzimidazoles (e.g., TBB, DMAT), anthraquinones (e.g., Emodin, Quinalizarin), and quinolones. The first-in-class clinical candidate, Silmitasertib (CX-4945), belongs to this category.[1][2][3]
Allosteric Inhibitors
To overcome the off-target effects associated with the highly conserved ATP-binding site across the kinome, researchers are increasingly focused on allosteric inhibitors.[4] These compounds bind to sites on the kinase distinct from the ATP pocket, offering the potential for greater selectivity.[4] Key allosteric sites being explored include:
-
The α/β Subunit Interface: Inhibitors targeting this site can disrupt the formation of the CK2 holoenzyme.[4]
-
The αD Pocket: A distinct pocket on the catalytic subunit.[4]
-
Other Novel Pockets: Structure-based design and screening efforts have identified other potential allosteric sites.[5]
Azonaphthalene derivatives have been identified as one such class of non-ATP-competitive inhibitors that induce a conformational change in CK2α, blocking substrate binding.[4][6]
Other Strategies
-
Dual Inhibitors: These molecules are designed to inhibit CK2 and another relevant therapeutic target, such as HDAC1 or PIM kinases, to achieve synergistic anticancer effects.[2]
-
Peptide-Based Inhibitors: CIGB-300 is a notable example that selectively inhibits the phosphorylation of specific CK2 substrates rather than acting as a global kinase inhibitor.[5]
Key CK2 Inhibitors: A Quantitative Overview
The following tables summarize the potency of representative CK2 inhibitors across various classes. This data is essential for comparing lead compounds and guiding medicinal chemistry efforts.
Table 1: ATP-Competitive CK2 Inhibitors
| Compound | Class | Potency Metric | Value (nM) | Target | Citation(s) |
| Silmitasertib (CX-4945) | Indolo[1,2-a]quinazoline | IC₅₀ | 1 | Human CK2 | [1][7] |
| Kᵢ | 0.38 | Human CK2 | [2] | ||
| TBB | Tetrabromobenzotriazole | IC₅₀ | 150 - 900 | Rat Liver CK2 | [8][9] |
| Kᵢ | 80 - 210 | Human CK2 subunits | [9] | ||
| DMAT | Dimethylaminobenzimidazole | IC₅₀ | 130 - 140 | Human CK2 | [10][11][12] |
| Kᵢ | 40 | Human CK2 | [11][13] | ||
| Quinalizarin | Anthraquinone | IC₅₀ | 110 | Human CK2 | [14] |
| Kᵢ | 50 - 58 | Human CK2 | [14][15] | ||
| IC₅₀ | 150 | CK2 Holoenzyme | [2][15] | ||
| IC₅₀ | 1350 | CK2α subunit | [2][15] | ||
| Emodin | Anthraquinone | IC₅₀ | 2000 | CK2 | [2] |
Table 2: Allosteric and Other CK2 Inhibitors
| Compound | Class | Potency Metric | Value (µM) | Target | Citation(s) |
| Compound 29 | 2-aminothiazole derivative | IC₅₀ | 0.6 | CK2α | [5] |
| Kₑ | 0.6 | CK2α | [5] | ||
| Diazo (Compound 6) | Azonaphthalene derivative | IC₅₀ | ~0.4 | CK2α | [4] |
| CAM187 (Compound 3) | Fragment-based hit | IC₅₀ | 44 | CK2 | [4] |
| Compound 13 | Virtual screen hit | IC₅₀ | 7.0 | CK2α | [4] |
CK2-Modulated Signaling Pathways
CK2 exerts its pro-survival and proliferative effects by modulating numerous critical signaling pathways. Understanding these pathways is key to elucidating the mechanism of action of CK2 inhibitors and identifying potential combination therapies.
Caption: A generalized workflow for small molecule CK2 inhibitor discovery and development.
References
- 1. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CK2 Inhibition in Cell Culture Experiments
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the use of a potent and selective CK2 inhibitor, exemplified by well-characterized compounds, in cell culture experiments. While the specific compound "CK2-IN-12" is not widely documented in scientific literature, the principles and protocols outlined here are applicable to potent and selective ATP-competitive CK2 inhibitors. For the purpose of providing concrete data, information on the well-studied CK2 inhibitor CX-4945 (Silmitasertib) and others will be used.
Mechanism of Action
CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[1] Most small molecule CK2 inhibitors, including CX-4945, are ATP-competitive, meaning they bind to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of CK2 substrates.[1] This inhibition disrupts downstream signaling pathways that are dependent on CK2 activity, leading to various cellular effects such as the induction of apoptosis and the suppression of proliferation.[3]
Key Signaling Pathways Regulated by CK2
CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cell function and survival.[4][5] Key pathways modulated by CK2 include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt at Ser129, promoting cell survival and proliferation.[5][6] Inhibition of CK2 leads to decreased Akt phosphorylation and subsequent downstream signaling.
-
NF-κB Signaling Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of the pro-survival NF-κB pathway.[3] CK2 inhibitors can suppress this activation.
-
JAK/STAT Signaling Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.[2]
Data Presentation
The following tables summarize quantitative data for representative CK2 inhibitors from cell culture experiments.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 / Ki | Reference |
| CX-4945 | CK2α | Ki = 0.38 nM; IC50 = 1 nM | [7] |
| SGC-CK2-1 | CK2α | Ki = 4.5 nM | [8] |
| AB668 | CK2 holoenzyme | Ki = 41 nM; IC50 = 65 nM | [8] |
| TBB | CK2 | Ki = 0.40 µM | [9] |
| Ellagic acid | CK2 | Ki = 20 nM | [9] |
Table 2: Cellular Activity of CK2 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| CX-4945 | HeLa | Akt (S129) Phos. | 2.5 µM | Complete abolishment | [10] |
| CX-4945 | HeLa | Apoptosis (PARP cleavage) | 5 µM (48h) | Visible degradation | [10] |
| CX-4945 | MDA-MB-231 | Apoptosis (PARP cleavage) | >20 µM (48h) | Significant degradation | [10] |
| CX-4945 | Neural Stem Cells | CK2 Activity | 10 µM | ~69% inhibition | [11] |
| CX-4945 | 786-O (Renal) | Cell Death | 4 µM (48h) | Moderate effect | [8] |
| SGC-CK2-1 | 786-O (Renal) | Cell Death | 4 µM (48h) | No significant effect | [8] |
| AB668 | 786-O (Renal) | Cell Death | 4 µM (48h) | Significant cell death | [8] |
| CIGB-300 | T-ALL cells | Viability (Alamar Blue) | 100 - 3.12 µM | Dose-dependent decrease | [6] |
Experimental Protocols
Protocol 1: General Guidelines for Handling Small Molecule Inhibitors
-
Reconstitution: Small molecule inhibitors are typically provided as a lyophilized powder. Reconstitute the compound in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[12]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT or Alamar Blue)
This protocol is designed to assess the effect of a CK2 inhibitor on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CK2 inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the CK2 inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
For Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for 2-4 hours.[6]
-
-
Measurement: Measure the absorbance (MTT) or fluorescence (Alamar Blue) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 3: Apoptosis Assay by Western Blotting for PARP Cleavage
This protocol assesses the induction of apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CK2 inhibitor
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CK2 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.[10]
Protocol 4: Analysis of Signaling Pathway Modulation by Western Blotting
This protocol is used to determine the effect of a CK2 inhibitor on specific signaling pathways.
Procedure:
-
Follow the same procedure as in Protocol 3.
-
Use primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (S129), total Akt, p-STAT3, total STAT3).
-
Analysis: A decrease in the ratio of the phosphorylated protein to the total protein in inhibitor-treated cells compared to control cells indicates inhibition of the signaling pathway.
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of a CK2 inhibitor.
Caption: CK2's role in the PI3K/Akt signaling pathway.
Caption: CK2's involvement in the NF-κB signaling pathway.
Caption: CK2's role in activating the JAK/STAT signaling pathway.
References
- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical-Grade Peptide-Based Inhibition of CK2 Blocks Viability and Proliferation of T-ALL Cells and Counteracts IL-7 Stimulation and Stromal Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of protein kinase CK2 inhibitors on proliferation and differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CK2-IN-12 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to CK2-IN-12
This compound is a potent and selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a myriad of cellular processes, including cell cycle regulation, DNA repair, gene expression, and signal transduction. Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of CK2 and for assessing its potential as a drug target.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the CK2 catalytic subunit. By occupying the ATP-binding pocket, this compound prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of CK2 substrates, thereby inhibiting their phosphorylation and downstream signaling.
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of this compound.
| Kinase | IC50 (nM) | Assay Conditions | Notes |
| CK2 | 0.66 | Biochemical Assay | Potent inhibition of the target kinase. |
| Clk2 | 32.69 | Biochemical Assay | Demonstrates a degree of selectivity against this related kinase. A broader kinase panel screen is recommended for comprehensive selectivity profiling. |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway
CK2 is a key regulator in multiple signaling pathways that are often dysregulated in cancer and other diseases. The diagram below illustrates the central role of CK2 in pathways such as Wnt/β-catenin, NF-κB, PI3K/Akt, and JAK/STAT, and indicates the point of inhibition by this compound.
Caption: CK2 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol describes a generic in vitro kinase assay to determine the IC50 value of this compound. The assay can be adapted for various detection methods, such as radiometric, fluorescence, or luminescence-based readouts.
Materials:
-
Recombinant human CK2 enzyme (catalytic subunit α or holoenzyme α2β2)
-
This compound (stock solution in DMSO)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., [γ-32P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen detection method
Experimental Workflow:
Caption: Workflow for a biochemical kinase assay to determine IC50.
Detailed Protocol:
-
Prepare a serial dilution of this compound:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM). The final DMSO concentration in the assay should be ≤1%.
-
-
Prepare assay components:
-
Dilute the recombinant CK2 enzyme in kinase assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The final concentration of the substrate is typically 10-50 µM, and the ATP concentration is often set at or near its Km value for CK2 (around 10-20 µM for robust inhibitor screening).
-
-
Set up the assay plate:
-
Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Add 10 µL of the diluted CK2 enzyme solution to each well.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the kinase reaction:
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions for the chosen assay format (e.g., add ADP-Glo™ reagent and read luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Principle of CETSA:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol Outline:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble CK2 by Western blotting using a CK2-specific antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, improper mixing, edge effects in the plate. | Calibrate pipettes, ensure thorough but gentle mixing, and avoid using the outer wells of the assay plate. |
| Low signal or no kinase activity | Inactive enzyme, incorrect buffer composition, suboptimal substrate or ATP concentration. | Use a fresh batch of enzyme, verify buffer pH and components, and optimize substrate and ATP concentrations. |
| IC50 value is higher than expected | Incorrect ATP concentration (if inhibitor is ATP-competitive), inhibitor degradation. | For ATP-competitive inhibitors, use an ATP concentration at or below the Km. Prepare fresh inhibitor dilutions for each experiment. |
| Inconsistent results in cellular assays | Poor cell health, compound precipitation, off-target effects. | Ensure cells are healthy and in the logarithmic growth phase. Check the solubility of this compound in cell culture medium. Perform counter-screens to assess off-target effects. |
For further technical support, please refer to the manufacturer's documentation for specific assay kits and reagents.
Application Notes and Protocols for Treating Cancer Cell Lines with CK2-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, prostate, and colorectal cancer.[1][2] Its elevated activity is correlated with poor prognosis, making it a compelling target for cancer therapy.[1][2] CK2 plays a pivotal role in promoting cell proliferation, survival, and suppressing apoptosis, thereby contributing to tumorigenesis.[1][2][3][4][5] It exerts its influence through the modulation of numerous signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[3][6][7][8][9]
CK2-IN-12 is a potent and selective small molecule inhibitor of CK2. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on cancer cell lines. The included protocols detail methods for assessing cell viability, analyzing key signaling pathways, and measuring the induction of apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from treating various cancer cell lines with this compound. This data is intended to be illustrative of the typical anti-proliferative and pro-apoptotic effects observed with potent CK2 inhibitors.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| PC-3 | Prostate Cancer | 0.8 |
| HCT116 | Colon Cancer | 1.5 |
| HeLa | Cervical Cancer | 3.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined using the MTT assay.
Table 2: Induction of Apoptosis by this compound in PC-3 Prostate Cancer Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 1 | 25.8 ± 3.5 |
| This compound | 5 | 62.4 ± 5.2 |
% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.3 ± 2.8 | 30.1 ± 1.9 | 24.6 ± 2.1 |
| This compound | 2 | 68.2 ± 3.5 | 15.7 ± 2.4 | 16.1 ± 1.8 |
Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
CK2 Signaling Network in Cancer
Caption: CK2 signaling network and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for evaluating the effects of this compound on cancer cells.
Experimental Protocols
General Guidelines for Treating Cancer Cell Lines with Small Molecule Inhibitors
-
Stock Solution Preparation: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and resume logarithmic growth for 24 hours before treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Incubation: Replace the culture medium in the cell plates with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt and NF-κB pathways.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p65 (Ser536), anti-p65, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10 µM) or vehicle for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1, 5 µM) or vehicle for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Disclaimer: This document provides generalized protocols and illustrative data. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All experimental procedures should be conducted in accordance with institutional safety guidelines.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 in health and disease: CK2: a key player in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
In Vivo Applications of CK2 Inhibitors: A Detailed Guide for Researchers
Application Notes and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo studies utilizing inhibitors of Protein Kinase CK2, a crucial enzyme implicated in various oncogenic signaling pathways. These notes and protocols are designed to facilitate the design and execution of preclinical studies aimed at evaluating the therapeutic potential of CK2 inhibitors.
Introduction to CK2 in Oncology
Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1][2] Its dysregulation is a common feature in a multitude of cancers, making it an attractive target for therapeutic intervention. Inhibition of CK2 has been shown to disrupt key oncogenic signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, leading to reduced tumor growth and increased apoptosis.[3][4] This document focuses on the practical aspects of utilizing CK2 inhibitors in in vivo cancer models, with a primary emphasis on the widely studied inhibitor, CX-4945 (Silmitasertib), and also includes data on 4,5,6,7-Tetrabromobenzotriazole (TBB).
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies using CK2 inhibitors, providing a comparative overview of their efficacy in different cancer models.
Table 1: In Vivo Efficacy of CX-4945 (Silmitasertib) in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dose and Administration | Treatment Schedule | Outcome | Reference |
| Glioblastoma | Nude Mice | U-87 MG | 50 mg/kg or 100 mg/kg, Oral | Daily for two weeks | Reduced tumor growth and Ki-67 expression, increased survival.[5][6] | [5] |
| Glioblastoma | Immunocompetent Mice | GL261 | 150 mg/kg/day (split into two doses), Oral | Daily or on alternate days | Increased survival, especially in combination with TMZ.[6] | [6] |
| Acute Myeloid Leukemia (AML) | NSG Mice | U937, THP-1, Patient-Derived Xenograft (PDX) | Not specified | Not specified | Decreased leukemia progression and prolonged survival.[3][7] | [3] |
| Chronic Lymphocytic Leukemia (CLL) | Swiss Nude Mice | MO1043 | 75 mg/kg, twice daily, Oral | Continuous | Significant delay in tumor growth, comparable to fludarabine.[8] | [8] |
| Breast Cancer | Nude Mice | BT-474 | 25 mg/kg or 75 mg/kg, twice daily, Oral | 31 consecutive days | Tumor growth inhibition of 88% and 97%, respectively.[9][10] | [9] |
| Pancreatic Cancer | Nude Mice | BxPC-3 | 75 mg/kg, twice daily, Oral | 35 consecutive days | 93% tumor growth inhibition.[9][10] | [9] |
| Prostate Cancer | Nude Mice | PC3 | 25, 50, or 75 mg/kg, Oral | Not specified | Dose-dependent tumor growth inhibition (19%, 40%, and 86%, respectively).[9] | [9] |
| Cholangiocarcinoma | Athymic Nude Mice | HuCCT1 | Not specified | Not specified | Combination with gemcitabine and cisplatin was more potent than monotherapy. | [1] |
Table 2: In Vivo Efficacy of TBB in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dose and Administration | Treatment Schedule | Outcome | Reference |
| Colorectal Adenocarcinoma | BALB/c nu/nu Mice | WiDr | Not specified | With and without fractionated irradiation | Reduced tumor growth and increased apoptosis. Did not enhance radiation effects.[11] | [11] |
| Epilepsy Model | Rat (Pilocarpine Model) | - | Chronic oral administration | 4 days | Increased sAHP-mediating current, suggesting anticonvulsive properties.[12] | [12] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and for replicating studies. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by CK2 inhibitors and a general workflow for in vivo xenograft studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, providing a step-by-step guide for conducting in vivo studies with CK2 inhibitors.
Protocol 1: Subcutaneous Xenograft Mouse Model for Solid Tumors
Objective: To evaluate the in vivo efficacy of a CK2 inhibitor on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., U-87 MG, BT-474, BxPC-3)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
CK2 inhibitor (e.g., CX-4945)
-
Vehicle for inhibitor formulation (e.g., sterile saline, 25 mM phosphate buffer pH 7.2)
-
Gavage needles (for oral administration) or syringes and needles (for injection)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep cells on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Prepare the CK2 inhibitor formulation. For CX-4945, dissolve in sterile saline or phosphate buffer to the desired concentration (e.g., for a 75 mg/kg dose in a 20g mouse, prepare a solution that delivers 1.5 mg in a 100-200 µL volume).
-
Administer the CK2 inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., twice daily).[8][9]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, Western blotting for signaling pathway components).
-
Protocol 2: Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the efficacy of a CK2 inhibitor in a more clinically relevant brain tumor model.
Materials:
-
Glioblastoma cell line (e.g., GL261)
-
Syngeneic or immunodeficient mice
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia
-
CK2 inhibitor and vehicle
Procedure:
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a small volume (e.g., 2-5 µL) of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
-
Treatment and Monitoring:
-
Allow a few days for the tumor to establish.
-
Initiate treatment with the CK2 inhibitor as described in Protocol 1.
-
Monitor the mice for neurological symptoms and changes in body weight.
-
Survival is often the primary endpoint in this model.
-
-
Endpoint Analysis:
-
At the endpoint, euthanize the mice and perfuse with saline followed by formalin.
-
Harvest the brains for histological analysis to confirm tumor formation and assess treatment effects.
-
Concluding Remarks
The in vivo studies summarized here demonstrate the potential of CK2 inhibitors as anti-cancer agents, particularly CX-4945. The provided protocols offer a foundation for researchers to design and conduct their own preclinical evaluations. It is crucial to optimize experimental parameters such as the choice of animal model, inhibitor dose and schedule, and relevant endpoints for each specific cancer type and research question. Further investigations into combination therapies and mechanisms of resistance will be vital for the clinical translation of these promising therapeutic agents.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 11. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 12. In vivo treatment with the casein kinase 2 inhibitor 4,5,6,7- tetrabromotriazole augments the slow afterhyperpolarizing potential and prevents acute epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt Following CK2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Emerging evidence has highlighted the intricate relationship between CK2 and the PI3K/Akt signaling pathway, a central regulator of cell fate. Specifically, CK2 has been shown to directly and indirectly modulate the activity of Akt (also known as Protein Kinase B). Inhibition of CK2 has been demonstrated to downregulate the phosphorylation of Akt at key residues, thereby impacting downstream signaling and cellular functions.[1][2][3]
These application notes provide a detailed protocol for performing a Western blot to detect changes in the phosphorylation of Akt (p-Akt) following the inhibition of CK2. This protocol is designed to guide researchers in accurately assessing the impact of CK2 inhibitors on the Akt signaling pathway.
Signaling Pathway: CK2 and Akt Phosphorylation
CK2 can positively regulate the Akt signaling pathway through multiple mechanisms. One key mechanism involves the direct phosphorylation of Akt1 at serine 129 (S129) by CK2.[1][2][4] This phosphorylation event is thought to contribute to the maximal activation of Akt. Furthermore, chemical inhibition of CK2 using specific inhibitors like CX-4945 has been shown to reduce the phosphorylation of Akt at its canonical activation sites, Threonine 308 (T308) and Serine 473 (S473).[2] The following diagram illustrates the signaling cascade.
Caption: CK2-mediated phosphorylation of Akt and its inhibition.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-Akt following treatment with a CK2 inhibitor.
Materials and Reagents
-
Cell Lines: e.g., Jurkat, HK-2, or other cell lines of interest.[1][2]
-
CK2 Inhibitor: e.g., CX-4945 or TBB (4,5,6,7-Tetrabromobenzotriazole).
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) is recommended for whole-cell lysates.
-
Protease and Phosphatase Inhibitor Cocktails: Commercially available cocktails or a homemade mix (e.g., aprotinin, leupeptin, pepstatin, PMSF, sodium fluoride, sodium orthovanadate).
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phosphoproteins, BSA is generally preferred over non-fat dry milk to reduce background.[5][6]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #9271)
-
Rabbit anti-phospho-Akt (Thr308) antibody
-
Rabbit anti-Akt (pan) antibody (for total Akt, as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagents.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: Western blot experimental workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the CK2 inhibitor (e.g., 10 µM CX-4945) for a specific duration (e.g., 9 hours).[7] Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[8] This is crucial for ensuring equal loading of protein in each lane.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] Ensure good contact between the gel and the membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-Akt and anti-total Akt) in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading.
-
Compare the normalized p-Akt levels in the CK2 inhibitor-treated samples to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a clear and structured table. This allows for easy comparison of the effects of the CK2 inhibitor on Akt phosphorylation.
Table 1: Effect of CK2 Inhibitor CX-4945 on Akt Phosphorylation in HK-2 Cells
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Relative p-Akt (S473) Level (Normalized to Total Akt) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 9 | 1.00 ± 0.12 | 1.0 |
| CX-4945 | 10 | 9 | 0.45 ± 0.08 | 0.45 |
Data are represented as mean ± standard deviation from at least three independent experiments. The relative p-Akt level in the vehicle control is set to 1.
Table 2: Hypothetical Dose-Response to a CK2 Inhibitor
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Relative p-Akt (S473) Level (Normalized to Total Akt) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 24 | 1.00 ± 0.15 | 1.0 |
| CK2 Inhibitor | 1 | 24 | 0.85 ± 0.10 | 0.85 |
| CK2 Inhibitor | 5 | 24 | 0.52 ± 0.09 | 0.52 |
| CK2 Inhibitor | 10 | 24 | 0.28 ± 0.06 | 0.28 |
Data are hypothetical and for illustrative purposes. Values are presented as mean ± standard deviation.
Troubleshooting
-
No or Weak Signal:
-
Ensure that phosphatase and protease inhibitors were added to the lysis buffer.
-
Verify the activity of the CK2 inhibitor.
-
Optimize the primary antibody concentration and incubation time.
-
Check the transfer efficiency.
-
-
High Background:
-
Ensure adequate blocking; increase blocking time or BSA concentration if necessary.
-
Increase the number and duration of washing steps.
-
Use high-quality antibodies with proven specificity.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the purity of the protein lysate.
-
Consider using a more specific antibody.
-
By following this detailed protocol, researchers can reliably investigate the impact of CK2 inhibition on Akt phosphorylation, providing valuable insights into the interplay between these two critical signaling pathways.
References
- 1. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. bu.edu [bu.edu]
Application Notes and Protocols for CK2 Inhibitors in Apoptosis Induction
Introduction
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, prostate, and ovarian cancers.[1][2][3] This overexpression is often correlated with poor prognosis, making CK2 a compelling target for cancer therapy.[2][3] CK2 plays a pivotal role in promoting cell proliferation and survival while potently suppressing apoptosis (programmed cell death).[2][4][5][6] Inhibition of CK2 has been shown to induce apoptosis in various cancer cell lines, highlighting its therapeutic potential.[4][7][8]
This document provides detailed application notes and protocols for utilizing a representative CK2 inhibitor, referred to here as CK2-IN-12, to induce apoptosis in vitro. While specific data for a compound named "this compound" is not available in the cited literature, the methodologies and principles outlined are based on well-characterized CK2 inhibitors such as CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB). These protocols are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of CK2 inhibitors.
Mechanism of Action
CK2 promotes cell survival through the phosphorylation of numerous substrates involved in key signaling pathways that regulate cell proliferation, and apoptosis.[9][10] It can inhibit apoptosis through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins like Bid and the enhancement of anti-apoptotic protein function.[2][9][10] Furthermore, CK2 is known to positively regulate major survival pathways such as PI3K/AKT, NF-κB, and JAK/STAT.[10][11]
CK2 inhibitors, acting as ATP-competitive compounds, block the catalytic activity of CK2. This inhibition leads to a cascade of events that shift the cellular balance towards apoptosis. By preventing the phosphorylation of its downstream targets, CK2 inhibitors can:
-
Activate the Intrinsic Apoptotic Pathway: Inhibition of CK2 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][6] This disruption of the mitochondrial membrane potential results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[8]
-
Sensitize Cells to Death Receptor-Mediated Apoptosis: CK2 inhibition has been shown to enhance apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TRAIL.[5][6]
-
Induce Endoplasmic Reticulum (ER) Stress: In some cell lines, CK2 inhibition can trigger an ER stress response, leading to the upregulation of death receptors like DR5 and subsequent apoptosis.[8]
-
Suppress Pro-Survival Signaling: CK2 inhibitors can attenuate the activity of pro-survival pathways like PI3K/AKT and STAT3, further contributing to cell death.[10]
Signaling Pathway of CK2 Inhibition-Induced Apoptosis
Caption: CK2 inhibition blocks pro-survival signals and activates the mitochondrial apoptotic pathway.
Quantitative Data for Representative CK2 Inhibitors
The following tables summarize quantitative data for well-characterized CK2 inhibitors to provide an expected range of activity for compounds like this compound.
Table 1: In Vitro Efficacy of CK2 Inhibitors on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| CX-4945 | PC3 | Prostate Cancer | ~5 | 72 | CellTiter-Glo |
| CX-4945 | B-ALL | Leukemia | ~1-5 | 72 | Not Specified |
| TBB | Cem | Leukemia | ~10-20 | 12 | MTT |
| AB668 | 786-O | Renal Carcinoma | ~2.5 | 72 | CellTiter-Glo |
Data synthesized from multiple sources for representative purposes.[1][12]
Table 2: Induction of Apoptosis by CK2 Inhibitors
| Compound | Cell Line | Concentration (µM) | Time (h) | Parameter Measured | Result |
| TBB | Cem | 25-50 | 4 | Caspase-3 Activity | Dose-dependent increase |
| TBB | Cem | 25-50 | 12 | Sub-G1 Population (DNA Fragmentation) | Dose-dependent increase[12] |
| CX-4945 | ML2 | 5 | 6-24 | PARP Cleavage | Increased over time |
| CX-4945 | Saos2 | 10-20 | Not Specified | Annexin V Positive Cells | Dose-dependent increase[10] |
| AB668 | 786-O | 20 | 72 | Caspase-3 Activation | ~4-fold increase vs control[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent effect of this compound on cancer cell viability.
Caption: Workflow for determining cell viability after CK2 inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Flow cytometry workflow for quantifying apoptosis via Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with this compound for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of key executioner caspases, caspase-3 and -7.
Caption: Procedure for measuring executioner caspase activity using a luminescent assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treatment: Treat cells with various concentrations of this compound, including vehicle and positive controls.[13]
-
Incubation: Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. Look for an increase in cleaved PARP and cleaved Caspase-3, and changes in the Bax/Bcl-2 ratio.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Reactive Oxygen Species in Apoptosis Induced by Pharmacological Inhibition of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Experimental Design for Evaluating CK2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its role in promoting cell growth, proliferation, and suppression of apoptosis makes it a compelling target for cancer therapy. This document provides detailed application notes and protocols for the experimental design of studies evaluating CK2 inhibitors, with a focus on the well-characterized inhibitor Silmitasertib (CX-4945). These guidelines are intended to assist researchers in designing robust preclinical studies to assess the efficacy and mechanism of action of novel CK2 inhibitors.
Data Presentation
In Vitro Efficacy of Silmitasertib (CX-4945)
The following tables summarize the in vitro activity of Silmitasertib (CX-4945) across various cancer cell lines and its inhibitory activity against CK2 and other kinases.
Table 1: Antiproliferative Activity of Silmitasertib (CX-4945) in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Jurkat | T-cell leukemia | 0.1 (IC50 for intracellular CK2 activity) |
| BT-474 | Breast Cancer | 1.71 - 20.01 |
| BxPC-3 | Pancreatic Cancer | - |
| HUVEC | Endothelial Cells | 5.5 (Proliferation), 2 (Migration), 4 (Tube Formation) |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 |
EC50 values represent the concentration of the inhibitor that causes a 50% reduction in cell proliferation.[1][2]
Table 2: Kinase Inhibitory Activity of Silmitasertib (CX-4945)
| Kinase | IC50 (nM) | Ki (nM) |
| CK2 | 1 | 0.38 |
| Flt3 | 35 | - |
| Pim1 | 46 | - |
| CDK1 | 56 | - |
IC50/Ki values were determined in cell-free assays. Note that while CX-4945 shows activity against other kinases in cell-free assays, it is inactive against them in cell-based functional assays at concentrations up to 10 µM.[1][2][3]
Clinical Efficacy of Silmitasertib (in combination with Gemcitabine and Cisplatin) in Cholangiocarcinoma
The following table summarizes the key efficacy outcomes from a Phase Ib/II study of Silmitasertib in combination with gemcitabine and cisplatin in patients with locally advanced or metastatic cholangiocarcinoma.
Table 3: Clinical Trial Results of Silmitasertib in Cholangiocarcinoma (NCT02128282)
| Efficacy Endpoint | Modified Intent-to-Treat Population (n=55) |
| Median Progression-Free Survival (PFS) | 11.1 - 11.2 months |
| Median Overall Survival (OS) | 17.4 months |
| Overall Response Rate (ORR) | 32.1% - 34.0% |
| Disease Control Rate (DCR) | 79.3% - 86.0% |
Data from patients who completed at least one cycle of treatment without dose modification.[4][5][6][7][8]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of CK2 in various oncogenic signaling pathways and a general workflow for evaluating CK2 inhibitors.
Experimental Protocols
CK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay and is suitable for determining the in vitro potency of CK2 inhibitors.[9][10][11]
Materials:
-
CK2 alpha 1 Kinase Enzyme System (Promega, Cat.# V4482 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)
-
Test CK2 inhibitor
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Reaction Buffer by diluting the 5X or 10X stock provided with the enzyme system.
-
Prepare a solution of the CK2 substrate peptide in 1X Kinase Reaction Buffer.
-
Prepare a solution of ATP in 1X Kinase Reaction Buffer. The final ATP concentration in the kinase reaction should be close to the Km for CK2.
-
Prepare serial dilutions of the CK2 inhibitor in 1X Kinase Reaction Buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the kit instructions.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
5 µL of CK2 enzyme solution
-
5 µL of substrate/ATP mixture
-
5 µL of CK2 inhibitor dilution (or buffer for control)
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the CK2 inhibitor.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.
-
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of CK2 inhibitors on cell viability and proliferation.[1][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the CK2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value of the inhibitor.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor
-
Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)
-
White-walled 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the CK2 inhibitor as described in the MTT assay protocol.
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gentle inversion.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with the CK2 inhibitor for the desired time period.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for CK2 Signaling Pathway Components
This protocol details the detection of key proteins and their phosphorylation status in CK2-related signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize to a loading control like β-actin.
-
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of CK2 inhibitors in a mouse xenograft model.[25][26][27][28]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
CK2 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CK2 inhibitor or vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumors at various time points after the final dose to assess target engagement.
-
Analyze tumor lysates by western blotting for the phosphorylation status of CK2 substrates (e.g., p-Akt Ser129) to confirm in vivo target inhibition.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the preclinical evaluation of CK2 inhibitors. By employing a combination of in vitro and in vivo assays, researchers can effectively assess the potency, selectivity, and therapeutic potential of novel compounds targeting this important oncogenic kinase. The provided signaling pathway diagrams offer a visual guide to the multifaceted role of CK2 in cancer, aiding in the interpretation of experimental results and the formulation of new research hypotheses.
References
- 1. broadpharm.com [broadpharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 4. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Silmitasertib (CX-4945) plus Gemcitabine and Cisplatin as First-Line Treatment for Patients with Locally Advanced or Metastatic CCA | CCA News Online [ccanewsonline.com]
- 8. Silmitasertib plus gemcitabine and cisplatin first-line therapy in locally advanced/metastatic cholangiocarcinoma: A Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK2 alpha 1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. protocols.io [protocols.io]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Signal Transduction Pathways Using CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3] CK2 inhibitors are powerful chemical tools to dissect the complex signaling networks regulated by this kinase. This document provides detailed application notes and protocols for utilizing CK2 inhibitors, with a focus on a representative ATP-competitive inhibitor, to investigate signal transduction pathways. While the specific inhibitor "CK2-IN-12" is not prominently documented in publicly available literature, the principles and methods described herein are broadly applicable to potent and selective CK2 inhibitors, such as the well-characterized compound CX-4945 (Silmitasertib).
CK2 is a constitutively active kinase, typically existing as a heterotetrameric complex composed of two catalytic subunits (α or α') and two regulatory (β) subunits.[4][5] It phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cellular homeostasis and disease progression.[4][6][7]
Mechanism of Action of CK2 Inhibitors
Most small molecule inhibitors of CK2, including CX-4945, are ATP-competitive. They bind to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to the disruption of CK2-mediated signaling pathways, which can, in turn, affect cell cycle progression, induce apoptosis, and inhibit tumor growth.[1][8] More recent developments include bivalent inhibitors that bind to both the ATP site and an allosteric pocket, potentially offering higher selectivity.[4]
Key Signal Transduction Pathways Modulated by CK2
CK2 is a central node in several critical signaling pathways. Its inhibition provides a method to study the roles of these pathways in various biological contexts.
PI3K/AKT/mTOR Pathway
CK2 positively regulates the PI3K/AKT/mTOR pathway at multiple levels. It can directly phosphorylate AKT1 at Ser129, promoting its activity.[9] Additionally, CK2 phosphorylates and inhibits the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[9] Inhibition of CK2 can, therefore, lead to decreased AKT activation and downstream signaling, impacting cell survival and proliferation.[10][11]
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Determining the Effective Concentration of the CK2 Inhibitor CX-4945 (Silmitasertib)
Note: Initial searches for "CK2-IN-12" did not yield specific information. Therefore, these application notes and protocols have been developed for the well-characterized, clinically relevant Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example. The principles and methods described herein are broadly applicable to other CK2 inhibitors.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is overexpressed in many human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its involvement in numerous oncogenic signaling pathways makes it an attractive target for cancer therapy.[3][4] CX-4945 (Silmitasertib) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of CK2.[3][5][6][7] It has demonstrated broad anti-proliferative activity across various cancer cell lines and is currently in clinical trials for several malignancies.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective concentration of CX-4945 in in vitro settings. This includes protocols for assessing its impact on cell viability and target engagement within cellular signaling pathways.
Mechanism of Action
CX-4945 selectively binds to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of CK2 substrates.[7] This inhibition disrupts key signaling pathways that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[4][5] A key biomarker for assessing CK2 inhibition in cells is the phosphorylation status of Akt at serine 129 (p-Akt S129), a direct substrate of CK2.[5][6][8]
Quantitative Data Summary
The effective concentration of CX-4945 can vary significantly depending on the cell line and the assay being performed. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for CX-4945 in various contexts.
| Target/Assay | Cell Line(s) | IC50/EC50 Value | Reference(s) |
| Biochemical Assays | |||
| Recombinant human CK2α | N/A | 1 nM (IC50), 0.38 nM (Ki) | [5][7] |
| Cellular Assays | |||
| Endogenous CK2 Activity | Jurkat | 0.1 µM (IC50) | [5][6][8] |
| p-Akt (S129) Inhibition | HeLa | 0.7 µM (IC50) | [1] |
| MDA-MB-231 | 0.9 µM (IC50) | [1] | |
| p-Cdc37 (S13) Inhibition | HeLa | 3 µM (IC50) | [1] |
| MDA-MB-231 | 4.4 µM (IC50) | [1] | |
| Anti-proliferative/Viability Assays | |||
| Breast Cancer Cell Lines | BT-474, BxPC-3, etc. | 1.71 - 20.01 µM (EC50) | [5] |
| Cholangiocarcinoma (CCA) | TFK-1, SSP-25 | 5 - 15 µM range tested | [9] |
| Glioblastoma | U-87 MG, U-138, A-172 | 5 - 15 µM range tested | [10] |
| Acute Myeloid Leukemia (AML) | U937, THP-1 | 5 - 10 µM range tested | [11] |
| HUVEC Proliferation | HUVEC | 5.5 µM (IC50) | [5] |
| HUVEC Migration | HUVEC | 2 µM (IC50) | [5] |
| HUVEC Tube Formation | HUVEC | 4 µM (IC50) | [5] |
Experimental Protocols
Preparation of CX-4945 Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
CX-4945 (Silmitasertib) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
CX-4945 is soluble in DMSO at concentrations of approximately 15 mg/mL. To prepare a 10 mM stock solution, dissolve 3.5 mg of CX-4945 (MW: 349.8 g/mol ) in 1 mL of DMSO.
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[6][8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of CX-4945 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
CX-4945 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of CX-4945 in complete medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 20 µM.[5][9]
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9][10]
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the CX-4945 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of CK2 Target Inhibition
This protocol is used to assess the inhibition of CK2 activity in cells by measuring the phosphorylation status of its downstream target, p-Akt (S129).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CX-4945 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (S129), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt (S129), total Akt, and the loading control.
-
Normalize the p-Akt (S129) signal to the total Akt signal to determine the relative phosphorylation level.
-
Compare the phosphorylation levels in treated samples to the vehicle control to assess the dose-dependent inhibition of CK2 activity.
-
Conclusion
Determining the effective concentration of a kinase inhibitor like CX-4945 is a critical first step in preclinical research. The protocols outlined above provide a framework for assessing the inhibitor's potency in terms of both its anti-proliferative effects and its ability to engage its intended target within the cell. The optimal concentration will ultimately depend on the specific cell type and the biological question being addressed. It is recommended to perform dose-response and time-course experiments to establish the most appropriate experimental conditions.
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 2. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 9. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects and Specificity of CK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and specificity of Protein Kinase CK2 inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experiments, with a focus on interpreting inhibitor selectivity data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its intended target. For a CK2 inhibitor, this means it may inhibit other kinases or bind to unrelated proteins. These interactions can lead to misleading experimental results, confounding data interpretation, and potential cellular toxicity.[1][2] Understanding the off-target profile of an inhibitor is crucial for accurately attributing observed biological effects to the inhibition of CK2.
Q2: How is the specificity of a CK2 inhibitor determined?
A2: The specificity of a CK2 inhibitor is typically assessed through comprehensive screening against a large panel of kinases, often representing a significant portion of the human kinome.[3] This is commonly done using in vitro biochemical assays that measure the inhibitor's potency (e.g., IC50 or Ki values) against each kinase in the panel.[4] A highly selective inhibitor will show potent inhibition of CK2 with significantly weaker or no activity against other kinases.
Q3: What is a KINOMEscan® and how is the data interpreted?
A3: KINOMEscan® is a widely used competition binding assay to determine kinase inhibitor selectivity.[5] It measures the ability of a test compound to displace a ligand from the active site of a large number of kinases. The results are often reported as "Percent of Control" (PoC), where a lower PoC value indicates stronger binding of the inhibitor to the kinase.[1] Data can also be presented as a selectivity score (e.g., S(35) at 1 µM), which represents the fraction of kinases with a PoC less than 35 at a 1 µM inhibitor concentration; a lower score indicates higher selectivity.[6][7]
Q4: Can a CK2 inhibitor show different activity in a biochemical assay versus a cellular assay?
A4: Yes, it is common to observe differences in inhibitor potency and selectivity between biochemical and cell-based assays. Biochemical assays use purified enzymes and substrates in a controlled environment.[8][9] Cellular assays, on the other hand, assess the inhibitor's effect in a more complex biological context, where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence the inhibitor's activity.[4] Therefore, validating biochemical findings in cellular models is a critical step.
Troubleshooting Guide
Problem 1: My experimental results with a CK2 inhibitor are inconsistent with previously published data.
-
Possible Cause: The inhibitor you are using may have a different off-target profile than the one used in the cited study. Different batches of inhibitors can sometimes have varying purity and composition.
-
Troubleshooting Steps:
-
Verify Inhibitor Identity and Purity: Confirm the identity and purity of your inhibitor stock through analytical methods like LC-MS or NMR.
-
Consult Selectivity Data: If available, carefully review the kinome scan or other selectivity data for your specific inhibitor. Compare its off-target hits with those of inhibitors used in other studies.
-
Use a Structurally Unrelated Inhibitor: As a validation step, try to reproduce your key findings using a structurally different but equally potent and selective CK2 inhibitor.
-
Employ a Negative Control: Use a structurally similar but inactive analog of your inhibitor to ensure the observed effects are due to on-target inhibition.[10]
-
Problem 2: I am observing unexpected phenotypes in my cell-based experiments that cannot be explained by CK2 inhibition alone.
-
Possible Cause: The observed phenotypes may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Analyze the Kinome Scan Data: Examine the list of off-target kinases for your inhibitor. Research the known biological functions of the most potent off-targets to see if they could explain the unexpected phenotype.
-
Knockdown/Knockout Experiments: Use RNAi or CRISPR/Cas9 to specifically deplete the off-target kinase(s) of concern and see if this phenocopies the effect of the inhibitor.
-
Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 for CK2, while off-target effects may only appear at higher concentrations.
-
Quantitative Data Presentation: Selectivity of CK2 Inhibitors
To illustrate the concept of inhibitor specificity, the following tables summarize the kinome selectivity data for two well-characterized CK2 inhibitors, SGC-CK2-1 and CX-4945 .
Table 1: KINOMEscan® Selectivity Data for SGC-CK2-1
Data from a screen of 403 wild-type kinases at 1 µM inhibitor concentration.
| Kinase Target | Percent of Control (PoC) |
| CSNK2A1 (CK2α) | 0.5 |
| CSNK2A2 (CK2α') | 0.3 |
| DYRK2 | 26 |
| DYRK3 | 32 |
| HIPK1 | 33 |
| HIPK4 | 34 |
| STK33 | 34 |
| Selectivity Score S(35) @ 1µM = 0.027 |
Table 2: Off-Target Profile of CX-4945
Data from in vitro kinase assays. Only kinases inhibited by >90% at 500 nM are shown.[11]
| Off-Target Kinase | % Inhibition at 500 nM | IC50 (nM) |
| PIM1 | >90% | 39 |
| PIM2 | >90% | - |
| PIM3 | >90% | - |
| DYRK1A | >90% | 190 |
| HIPK2 | >90% | - |
| CLK2 | >90% | - |
| CLK3 | >90% | - |
| GSK3β | 55% | 190[8][12] |
Experimental Protocols
1. Kinome Scanning (e.g., KINOMEscan®)
This method assesses the binding of an inhibitor to a large panel of kinases.
-
Principle: An active site-directed competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
-
Methodology:
-
Kinases, tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as "Percent of Control" (PoC), calculated as: (Signal_compound / Signal_DMSO_control) * 100.
-
2. Biochemical Kinase Assay (Radiometric)
This is a classic method to directly measure the catalytic activity of a kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.
-
Methodology:
-
The purified kinase is incubated with its substrate, [γ-³²P]ATP, and varying concentrations of the inhibitor in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
-
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
The aliquots are heated to a range of different temperatures for a short period (e.g., 3 minutes).
-
The samples are then centrifuged to pellet the aggregated, denatured proteins.
-
The amount of the soluble target protein in the supernatant is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 7. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 12. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of CK2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of Protein Kinase CK2 inhibitors.
Troubleshooting Guide
Issue: Low or no observable cellular activity of a CK2 inhibitor despite high in vitro potency.
Possible Cause 1: Poor Cell Permeability
-
Question: My CK2 inhibitor is potent in biochemical assays but shows weak or no effect in cell-based assays. How can I determine if poor cell permeability is the issue?
-
Answer: A significant drop-off in activity between enzymatic and cellular assays is a common indicator of poor cell permeability.[1] To confirm this, you can perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay. These assays will provide quantitative data on your compound's ability to cross a cell membrane.
-
Question: What are the next steps if my CK2 inhibitor has poor permeability?
-
Answer: Several strategies can be employed to improve the cellular uptake of your inhibitor:
-
Prodrug Approach: This is a highly effective strategy where the inhibitor is chemically modified into an inactive or minimally active form (a prodrug) that has improved permeability.[2][3] Once inside the cell, the prodrug is converted back to the active inhibitor. This can be achieved by masking polar functional groups with lipophilic moieties.[4]
-
Nanocarrier-Based Delivery: Encapsulating the inhibitor in nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can enhance its solubility, stability, and cellular uptake.[5][6][7][8][9] This approach can also enable targeted delivery to cancer cells.[5]
-
Structural Modification: Rational design of the inhibitor to increase its lipophilicity can improve passive diffusion across the cell membrane. This could involve adding lipophilic groups to the molecule.[10][11]
-
Allosteric or Bisubstrate Inhibitors: Developing allosteric or bisubstrate inhibitors that carry lipophilic groups can also overcome poor cell permeability.[10][11][12]
-
Possible Cause 2: High Cellular ATP Concentration
-
Question: Could high intracellular ATP levels be affecting the potency of my ATP-competitive CK2 inhibitor?
-
Answer: Yes, intracellular ATP concentrations are in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical assays.[13] This high level of cellular ATP can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency in cellular assays.[13][14]
Possible Cause 3: Active Efflux
-
Question: My inhibitor seems to get into the cells, but its intracellular concentration remains low. Could it be actively transported out of the cells?
-
Answer: Yes, your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are proteins that actively transport substances out of the cell. The Caco-2 permeability assay can be used to determine if a compound is subject to active efflux by measuring permeability in both directions across the cell monolayer. An efflux ratio greater than 2 is generally indicative of active efflux.[15]
Frequently Asked Questions (FAQs)
Q1: What is the Parallel Artificial Membrane Permeability Assay (PAMPA)?
A1: PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across an artificial lipid membrane.[16][17] It is a cost-effective method used in the early stages of drug discovery to rank compounds based on their potential for oral absorption.[16] The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused membrane, to an acceptor compartment.[17][18]
Q2: What is the Caco-2 Cell Permeability Assay?
A2: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[19][20] It utilizes a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that form tight junctions and express transporter proteins similar to the intestinal epithelium.[15][19][20] This assay can assess both passive diffusion and active transport, including uptake and efflux of a compound.[17][21]
Q3: What are the key differences between PAMPA and Caco-2 assays?
A3: The main difference is that PAMPA only measures passive diffusion, while the Caco-2 assay can assess both passive and active transport mechanisms.[17][21] PAMPA is a simpler, faster, and more cost-effective assay, making it suitable for high-throughput screening in early drug discovery.[22] The Caco-2 assay is more complex and labor-intensive but provides a more comprehensive prediction of in vivo drug absorption by accounting for active transport processes.[20]
Q4: How can a prodrug strategy improve the permeability of a CK2 inhibitor?
A4: A prodrug strategy involves chemically modifying a drug to enhance its physicochemical properties, such as lipophilicity, to improve its ability to cross cell membranes.[2][23] The modification is designed to be reversible, so the active drug is released inside the cell through enzymatic or chemical cleavage.[2] For example, polar groups on a CK2 inhibitor that hinder its passage through the lipid bilayer of the cell membrane can be masked with lipophilic promoieties.[4]
Q5: What are the advantages of using nanocarriers for delivering CK2 inhibitors?
A5: Nanocarriers offer several advantages for delivering poorly permeable drugs like some CK2 inhibitors:
-
Improved Solubility and Stability: They can encapsulate hydrophobic drugs, improving their solubility in aqueous environments and protecting them from degradation.[5][7]
-
Enhanced Permeability: Nanocarriers can facilitate the transport of drugs across cell membranes.[7]
-
Controlled Release: They can be designed for sustained and controlled release of the drug, maintaining therapeutic concentrations over time.[7]
-
Targeted Delivery: The surface of nanocarriers can be functionalized with ligands that target specific receptors on cancer cells, leading to more precise drug delivery and reduced side effects.[6][9]
Quantitative Data Summary
Table 1: Permeability of Selected CK2 Inhibitors
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| CX-4945 | Caco-2 | High Permeability (Specific value not provided) | Not a P-gp substrate | [11] |
| TDB | Cellular Assays | Readily permeated cells (Qualitative) | Not specified | [24] |
| DMAT | Cellular Assays | Easily penetrates into cells (Qualitative) | Not specified | [24] |
| TBB | Cellular Assays | Substantially improved cell permeability compared to DRB (Qualitative) | Not specified | [25] |
| DRB | Cellular Assays | Poor cell permeability (Qualitative) | Not specified | [25] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a CK2 inhibitor.
Methodology:
-
Preparation of the Lipid Membrane: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) in an organic solvent. The solvent is then allowed to evaporate, leaving a lipid layer on the filter.[16]
-
Compound Preparation: The CK2 inhibitor is dissolved in a buffer solution at a specific concentration (e.g., 10 µM).[22]
-
Assay Setup: The donor plate is placed on top of an acceptor plate containing a buffer solution. The test compound solution is added to the donor wells.[17]
-
Incubation: The "sandwich" of donor and acceptor plates is incubated at room temperature for a defined period (e.g., 5 hours), often with gentle shaking.[16][17]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[16][17]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (VA / (Area × time)) × (-ln(1 - [drug]acceptor / [drug]equilibrium))
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a CK2 inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15][19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[15][20] Monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.[26]
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The CK2 inhibitor solution is added to the apical (upper) compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (lower) compartment at specific time points.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
The CK2 inhibitor solution is added to the basolateral compartment.
-
Samples are taken from the apical compartment at specific time points.
-
-
Quantification: The concentration of the inhibitor in the collected samples is determined by LC-MS/MS.[20]
-
Calculation of Papp and Efflux Ratio:
-
The apparent permeability (Papp) for both directions is calculated.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.[15]
-
Visualizations
Caption: Key signaling pathways regulated by Protein Kinase CK2.[27][28][29][30][31]
Caption: Troubleshooting workflow for low cellular activity of CK2 inhibitors.
Caption: Conceptual diagram of the prodrug strategy to enhance cell permeability.[2][3][23]
References
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 5. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocarriers(s) Based Approaches in Cancer Therapeutics | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanocarrier-based systems for targeted and site specific therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. PAMPA | Evotec [evotec.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 24. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CK2-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with CK2-IN-12, a selective inhibitor of Protein Kinase CK2. This guide is designed to help you identify potential sources of variability and optimize your experimental workflow for more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also referred to as Compound 39, is a selective, ATP-competitive inhibitor of Protein Kinase CK2. It belongs to the 3-carboxy-4(1H)-quinolone class of inhibitors[1][2][3]. Its reported half-maximal inhibitory concentration (IC50) for CK2 is 0.8 µM[2][3]. Another closely related and potent compound in the same chemical series is 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibits an even lower IC50 of 0.3 µM[1][4][5].
Q2: I am observing variable inhibition of my target protein in cellular assays. What could be the cause?
A2: Inconsistent results in cellular assays can stem from several factors related to the inhibitor, the cells, or the assay itself. For this compound, consider the following:
-
Solubility Issues: Like many kinase inhibitors, this compound's quinolone-based structure may lead to poor aqueous solubility[6]. Precipitation of the compound upon dilution from a DMSO stock into aqueous media is a common problem that can lead to a lower effective concentration and thus, variable results[7].
-
Cellular Uptake and Efflux: The efficiency with which this compound enters your specific cell line and whether it is actively removed by efflux pumps can significantly impact its intracellular concentration and, consequently, its inhibitory effect.
-
Off-Target Effects: While reported to be selective, this compound may interact with other kinases or cellular proteins, especially at higher concentrations. These off-target effects could lead to unexpected biological responses that vary between cell lines[8].
Q3: My in vitro kinase assay results are not reproducible. What should I check?
A3: For in vitro assays, precision is key. Here are common sources of variability:
-
Reagent Quality and Consistency: Ensure the purity and activity of your recombinant CK2 enzyme are consistent between batches. The quality of ATP and the substrate peptide are also critical.
-
Assay Conditions: Factors such as buffer pH, ionic strength, and the concentration of cofactors like Mg²⁺ or Mn²⁺ can influence enzyme activity and inhibitor potency.
-
Inhibitor Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. It is also crucial to ensure complete dissolution in DMSO before further dilution.
Troubleshooting Guides
Inconsistent Cellular Assay Results
If you are experiencing inconsistent results in your cell-based experiments with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent cellular assay results with this compound.
Inconsistent In Vitro Kinase Assay Results
For variability in biochemical assays, a systematic check of components and conditions is crucial.
Caption: Troubleshooting workflow for inconsistent in vitro kinase assay results with this compound.
Quantitative Data Summary
The inhibitory activity of this compound and a related compound from the same chemical class are summarized below.
| Compound | Alias | Chemical Class | Target | IC50 | Ki | Mode of Action | Reference |
| This compound | Compound 39 | 3-carboxy-4(1H)-quinolone | CK2 | 0.8 µM | Not Reported | ATP-competitive | [2][3] |
| Compound 7 | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 3-carboxy-4(1H)-quinolone | CK2 | 0.3 µM | 0.06 µM | ATP-competitive | [1][4][5] |
Key Experimental Protocols
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is a general guideline for a radiometric assay to measure CK2 activity and the inhibitory effect of this compound.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Prepare Reagents:
-
CK2 Enzyme: Dilute recombinant human CK2 in assay buffer to the desired final concentration.
-
Substrate: Prepare a stock solution of a specific CK2 peptide substrate (e.g., RRRADDSDDDDD).
-
ATP Mix: Prepare a solution of cold ATP and [γ-³²P]ATP in assay buffer.
-
This compound: Prepare serial dilutions from a DMSO stock. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, CK2 enzyme, substrate, and this compound (or DMSO for control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the ATP mix.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Substrate
This protocol outlines a general method to assess the inhibition of CK2 activity in cells by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Signaling Pathway and Experimental Workflow
CK2 Signaling and Inhibition Workflow
The following diagram illustrates the central role of CK2 in various signaling pathways and the experimental workflow to assess the impact of this compound.
Caption: Overview of CK2 signaling pathways and the experimental workflow for evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CK2-IN-12 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CK2-IN-12, a potent inhibitor of Protein Kinase CK2. The guides are presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is an inhibitor of Protein Kinase CK2 with an IC50 of 0.8 μM.[1] CK2 is a serine/threonine kinase that is constitutively active and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[2][3][4][5] By inhibiting CK2, this compound can modulate the signaling pathways that are often dysregulated in diseases like cancer.[2][4][6]
Q2: Which signaling pathways are affected by CK2 inhibition?
A: CK2 is known to regulate several key signaling pathways involved in cell survival and proliferation. These include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways. Inhibition of CK2 can therefore lead to the downregulation of these pro-survival pathways.[4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological activity) in your specific cell model. A typical starting point for a dose-response curve could range from 0.1 µM to 10 µM.
Q4: What is the recommended duration for this compound treatment?
A: The optimal treatment duration is highly dependent on the experimental goals. Short-term treatments (e.g., 2-24 hours) may be sufficient to observe effects on signaling pathways (e.g., phosphorylation of target proteins). Longer-term treatments (e.g., 24-72 hours or more) are typically required to observe effects on cell viability, proliferation, or apoptosis. Time-course experiments are essential to determine the ideal treatment window for your specific phenotype. For a similar CK2 inhibitor, CX-4945, effects on protein expression were observed as early as 2 hours, with significant apoptosis seen after 24 hours.[7]
Q5: What are the potential off-target effects of this compound?
A: While this compound is designed to be a selective CK2 inhibitor, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[8][9][10][11] It is crucial to perform control experiments to validate that the observed phenotype is due to on-target inhibition of CK2. This can include using a structurally different CK2 inhibitor to see if it recapitulates the phenotype or using molecular techniques like siRNA to knockdown CK2 and observe if the effect is similar.
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Why am I not seeing a response to this compound treatment in my cell line?
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the effective concentration range for your cells. Use a cell viability assay like the MTT assay to assess the impact on cell survival.
-
-
Possible Cause 2: Insufficient Treatment Duration. The treatment time may be too short to induce the desired phenotype.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a fixed, effective concentration of this compound.
-
-
Possible Cause 3: Inhibitor Inactivity. The this compound compound may have degraded.
-
Troubleshooting Step: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions.
-
-
Possible Cause 4: Cell Line Resistance. Your cell line may be inherently resistant to CK2 inhibition.
-
Troubleshooting Step: Confirm CK2 expression in your cell line via Western blot. Consider testing a different cell line known to be sensitive to CK2 inhibition as a positive control.
-
-
Issue 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Question: My cells are dying at very low concentrations of this compound. What could be the cause?
-
Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be exceptionally sensitive to CK2 inhibition.
-
Troubleshooting Step: Perform a more granular dose-response curve with lower concentrations of this compound (e.g., in the nanomolar range) to identify a non-toxic working concentration.
-
-
Possible Cause 2: Off-Target Toxicity. The observed cell death could be due to the inhibitor affecting other essential kinases or cellular processes.[8][9]
-
Troubleshooting Step: Use a structurally unrelated CK2 inhibitor to see if it produces the same level of toxicity at a similar effective concentration for CK2 inhibition. If the toxicity is specific to this compound, it may be an off-target effect.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Why are my results with this compound not reproducible?
-
Possible Cause 1: Variation in Cell Culture Conditions. Differences in cell density, passage number, or media composition can affect cellular responses.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are seeded at the same density for each experiment and use cells within a consistent range of passage numbers.
-
-
Possible Cause 2: Inconsistent Inhibitor Preparation. Errors in preparing or diluting the this compound stock solution can lead to variability.
-
Troubleshooting Step: Prepare a large batch of the stock solution, aliquot it, and store it under recommended conditions. Use a fresh aliquot for each experiment.
-
-
Possible Cause 3: Fluctuation in Incubation Times. Minor variations in treatment duration can lead to different outcomes, especially in time-sensitive assays.
-
Troubleshooting Step: Be precise with your incubation times and ensure all experimental and control groups are processed consistently.
-
-
Data Presentation
Table 1: Example Dose-Response Data for a CK2 Inhibitor (CX-4945) on Cell Viability.
Data presented here is based on published findings for the well-characterized CK2 inhibitor CX-4945 and serves as an example. Researchers should generate their own dose-response curves for this compound in their specific cell lines.
| Cell Line | Treatment Duration (hours) | CX-4945 Concentration (µM) | % Cell Viability Reduction (approx.) | Reference |
| HeLa | 24 | 2.5 | 20% | [12] |
| HeLa | 48 | 2.5 | 30% | [12] |
| MDA-MB-231 | 24 | 2.5 | 5% | [12] |
| MDA-MB-231 | 48 | 2.5 | 15% | [12] |
| HuCCT-1 | 24 | 10 | Significant Reduction | [7] |
| HuCCT-1 | 24 | 20 | Strong Reduction | [7] |
| U-87 | Not Specified | 5 | ~20% | [13] |
| U-87 | Not Specified | 10 | ~31% | [13] |
| U-87 | Not Specified | 15 | ~31% | [13] |
Table 2: Example Time-Course Data for a CK2 Inhibitor (CX-4945) on Protein Expression/Phosphorylation.
This table illustrates the time-dependent effects of a CK2 inhibitor on downstream signaling molecules, based on published data for CX-4945.
| Cell Line | Treatment | Target Protein | Time Point (hours) | Observed Effect | Reference |
| HuCCT-1 | 20 µM CX-4945 | p-STAT-3 | 24 | Substantial Reduction | [7] |
| HuCCT-1 | 20 µM CX-4945 | p-STAT-5 | 24 | Strong Down-regulation | [7] |
| HuCCT-1 | 20 µM CX-4945 | Mcl-1 | 2, 4, 8, 24 | Substantial Reduction | [7] |
| HuCCT-1 | 20 µM CX-4945 | HIF-1α | 2 | Complete Loss | [7] |
| HuCCT-1 | 20 µM CX-4945 | HIF-1α | 4, 8, 24 | Time-dependent Reduction | [7] |
| HeLa | Increasing Conc. | p-Akt (S129) | 24 | Complete Abolishment at 2.5 µM | [12] |
| HeLa | Increasing Conc. | PARP Cleavage | 48 | Visible at 2.5 µM | [12] |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
Cells in culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
2. Western Blot Protocol for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of CK2 target proteins.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[16]
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.[16]
-
Keep samples on ice to prevent dephosphorylation.[17]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[16][17]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein.
-
3. Cell Cycle Analysis Protocol by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cells treated with this compound
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound for the desired duration.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[18]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[19][20]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathways regulated by Protein Kinase CK2.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase CK2 in health and disease: CK2: a key player in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 - diverse roles in cancer cell biology and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. corefacilities.iss.it [corefacilities.iss.it]
Technical Support Center: Minimizing Cytotoxicity of CK2 Inhibitors in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Casein Kinase 2 (CK2) inhibitors. The focus is on minimizing cytotoxic effects in normal, non-cancerous cells while maximizing efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: Why do some CK2 inhibitors show toxicity in normal cells?
A1: While cancer cells often exhibit a "non-oncogenic" addiction to CK2, making them more susceptible to its inhibition, cytotoxicity in normal cells can occur for several reasons.[1] Many traditional CK2 inhibitors target the highly conserved ATP-binding site of the kinase.[2][3] This can lead to off-target effects, where the inhibitor binds to other kinases with similar ATP pockets, causing unintended cellular damage.[2] For example, the well-studied inhibitor CX-4945 (silmitasertib), although highly potent against CK2, is known to inhibit several other kinases at nanomolar concentrations.[1] The resulting cytotoxicity may therefore be a consequence of inhibiting these other kinases, in addition to CK2.
Q2: What strategies can be employed to reduce the cytotoxicity of CK2 inhibitors in normal cells?
A2: Several strategies can be adopted to minimize off-target effects and reduce cytotoxicity in normal cells:
-
Use of more selective inhibitors: Newer generations of CK2 inhibitors are being designed to target less conserved regions of the kinase, such as allosteric sites.[1] These inhibitors, by binding to unique pockets, are conceptually more selective and should generate fewer side effects due to off-target kinase inhibition.[1]
-
Dose optimization: Reducing the concentration of the inhibitor to the lowest effective dose can help mitigate toxicity in normal cells while still affecting the more sensitive cancer cells.[4][5]
-
Combination therapies: Using CK2 inhibitors in combination with other anti-cancer agents can create synergistic effects, allowing for lower, less toxic doses of each drug.[6][7] For instance, CX-4945 has shown synergistic effects with gemcitabine, cisplatin, and bortezomib.[6]
-
Targeting specific cancer-related pathways: Developing dual-binding or multi-kinase inhibitors that simultaneously target CK2 and another cancer-relevant kinase (e.g., PIM-1, BRD4) can enhance tumor cell-specific killing.[2]
Q3: Are there specific types of CK2 inhibitors that are inherently less toxic to normal cells?
A3: Yes, inhibitors that do not target the ATP-binding site tend to be more selective and less toxic to normal cells.
-
Allosteric inhibitors: These compounds bind to sites on the kinase other than the ATP pocket.[1] This approach offers higher selectivity because allosteric sites are less conserved across the kinome.[1]
-
Bivalent inhibitors: These molecules are designed to bind to two sites on the CK2 enzyme simultaneously, for instance, the ATP site and the allosteric αD pocket.[1] The bivalent inhibitor AB668 has shown potent and selective inhibition of CK2 with no observed cytotoxicity in normal human cell lines like renal proximal tubule epithelial cells (RPTEC), even at high concentrations.[1]
-
Interface inhibitors: These inhibitors disrupt the interaction between the catalytic (α) and regulatory (β) subunits of the CK2 holoenzyme.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with CK2 inhibitors.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed in normal (non-cancerous) control cell lines. | 1. Off-target effects: The inhibitor may be binding to other kinases essential for normal cell survival.[2] 2. Concentration too high: The dose used may be above the therapeutic window for cancer cell-specific killing. 3. Cell line sensitivity: Some normal cell lines may be inherently more sensitive to the inhibition of CK2 or off-target kinases. | 1. Switch to a more selective inhibitor: Consider using an allosteric or bivalent inhibitor (e.g., AB668).[1] 2. Perform a dose-response curve: Determine the IC50 for both your cancer and normal cell lines to identify a selective concentration range. 3. Test a panel of normal cell lines: Use multiple, diverse normal cell lines to confirm if the cytotoxicity is widespread or cell-type specific. |
| Inconsistent results between experimental repeats. | 1. Inhibitor stability: The inhibitor may be degrading in the culture medium. 2. Cell culture conditions: Variations in cell density, passage number, or media composition can affect inhibitor efficacy. 3. Assay variability: The cytotoxicity assay itself may have inherent variability. | 1. Prepare fresh inhibitor solutions for each experiment: Avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure consistent seeding densities. 3. Include appropriate controls: Use both positive and negative controls in every assay plate. Run replicates for each condition. |
| Lack of apoptotic induction in cancer cells despite CK2 inhibition. | 1. Cell-type specific resistance: The cancer cell line may have redundant survival pathways that compensate for CK2 inhibition. 2. Insufficient inhibitor concentration or duration of treatment. 3. Mechanism of action: Not all CK2 inhibitors induce apoptosis in all cancer cell lines. For example, SGC-CK2-1, a highly selective inhibitor, did not induce apoptosis in some cell lines where the less selective CX-4945 did, suggesting off-target effects of CX-4945 may be responsible for apoptosis in those cases.[1][6] | 1. Profile the signaling pathways in your cancer cell line: Investigate downstream pathways of CK2 such as PI3K/Akt, NF-κB, and STAT3.[1][7] Consider combination therapies to block compensatory pathways. 2. Perform time-course and dose-response experiments: Assess apoptosis at multiple time points and inhibitor concentrations. 3. Use a different inhibitor or a combination approach: Try an inhibitor with a different mechanism of action or combine the CK2 inhibitor with a known pro-apoptotic agent. |
Quantitative Data Summary
The following tables summarize the potency and cellular effects of selected CK2 inhibitors.
Table 1: In Vitro Potency of CK2 Inhibitors
| Inhibitor | Type | Target(s) | Ki (nM) | IC50 (nM) |
| CX-4945 (Silmitasertib) | ATP-competitive | CK2α, other kinases | 0.38[1] | - |
| SGC-CK2-1 | ATP-competitive | CK2α | 4.5[1] | - |
| AB668 | Bivalent (ATP site & αD pocket) | CK2 holoenzyme | 41[1] | 65[1] |
| TDB | ATP-competitive | CK2, PIM-1 | - | 32 (CK2), 86 (PIM-1)[2] |
| Compound 26 | Dual-binding | CK2, BRD4 | - | 230 (CK2), 180 (BRD4)[2] |
Table 2: Cytotoxicity of CK2 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | GI50 (µM) | Normal Cell Line | Cytotoxicity |
| CAM4066 | HCT116, Jurkat, A549 | 9.6 - 20[1] | - | - |
| KN2 | HeLa | 6 (LC50)[1] | HEK293 | 16 µM (LC50)[1] |
| AB668 | 786-O (Renal) | - | RPTEC (Renal) | No cytotoxicity observed at high concentrations[1] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[8][9]
-
Objective: To determine the concentration of a CK2 inhibitor that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50).
-
Methodology:
-
Cell Plating: Seed cells (e.g., 4,000 cells/well) in a 96-well plate and allow them to attach overnight.[8]
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8][9] Include untreated and vehicle (e.g., DMSO) treated cells as controls.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 or LC50 values.
-
2. In Vitro Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against the CK2 enzyme.[10]
-
Objective: To determine the in vitro potency (IC50 or Ki) of an inhibitor against CK2.
-
Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer, a specific CK2 peptide substrate, recombinant CK2 enzyme (holoenzyme or catalytic subunit), and varying concentrations of the inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure Phosphorylation: Capture the phosphorylated substrate on a filter membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the ATP concentration and Km for ATP are known.
-
Visualizations
Caption: Simplified CK2 signaling pathway and points of therapeutic intervention.
Caption: Workflow for assessing selectivity and cytotoxicity of novel CK2 inhibitors.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity in normal cells.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protein Kinase CK2 Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protein Kinase CK2 inhibitors.
Troubleshooting Guide: Why is My CK2 Inhibitor Not Working?
Experiencing unexpected results with your CK2 inhibitor can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.
Workflow for Troubleshooting Ineffective CK2 Inhibition
This workflow outlines a step-by-step process to diagnose why your CK2 inhibitor may not be producing the expected results in your cellular assays.
Caption: A logical workflow for troubleshooting CK2 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: My inhibitor isn't reducing the phosphorylation of my target protein. What's the first thing I should check?
A1: Start with the fundamentals of your inhibitor and experimental setup.
-
Inhibitor Integrity and Solubility:
-
Solubility: Many kinase inhibitors, including CX-4945 (Silmitasertib), have poor aqueous solubility and require a solvent like DMSO for stock solutions.[1] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For CX-4945, solubility in DMSO is high (e.g., >10 mM to 100 mM), but it is practically insoluble in water and ethanol.[3][4][5]
-
Storage: Store inhibitor stock solutions aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Powdered compounds should be stored desiccated at 4°C.[4]
-
Preparation: When preparing your stock solution, you can warm the tube briefly to 37°C or use an ultrasonic bath to aid dissolution.[3] Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[1]
-
-
Concentration and Incubation Time:
-
Dose-Response: The effective concentration can vary significantly between cell lines.[1] It is crucial to perform a dose-response experiment to determine the EC50 or IC50 in your specific model system. While CX-4945 has a potent IC50 of 1 nM in cell-free assays, the EC50 in cell-based assays can range from 1.71 to over 20 µM.[2]
-
Incubation Time: The time required to see a downstream effect can vary. A time-course experiment is recommended. Dephosphorylation of direct CK2 targets can be rapid, while effects on cell viability or apoptosis may take 24-72 hours.
-
Q2: How can I be sure my CK2 inhibitor is active and hitting its target in my cells?
A2: The most direct way is to measure the phosphorylation status of a known and reliable downstream target of CK2.
-
Primary Validation: The phosphorylation of Akt at Serine 129 (p-Akt S129) is a well-established and direct target of CK2.[3][4] A decrease in the p-Akt S129 signal upon inhibitor treatment is a strong indicator of successful CK2 inhibition.
-
Secondary Markers: Other markers include reduced phosphorylation of p21 at Threonine 145 (T145).[3]
-
Control Experiment: Always include a vehicle control (e.g., DMSO) to ensure the observed effects are due to the inhibitor and not the solvent.
Q3: My inhibitor works in a cell-free (biochemical) kinase assay but not in my cell culture. Why?
A3: This is a common issue, and the discrepancy often arises from the complexities of a cellular environment.
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux Pumps: Cancer cells, in particular, can express drug efflux pumps (like P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching an effective intracellular concentration.[6][7]
-
Metabolic Inactivation: The cell may metabolize and inactivate the inhibitor.
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The concentration of ATP in a cell (millimolar range) is much higher than that used in most in vitro kinase assays (micromolar range). This high level of competition can reduce the apparent potency of the inhibitor in a cellular context.[8]
-
Protein Binding: The inhibitor may bind to other cellular components, such as plasma proteins in the culture medium, reducing its free concentration available to inhibit CK2.
Q4: I'm observing unexpected or off-target effects. Is my inhibitor selective for CK2?
A4: While some CK2 inhibitors are highly selective, none are perfectly specific, and off-target effects are a known consideration.
-
CX-4945 (Silmitasertib): Generally considered the most selective and potent CK2 inhibitor available.[2][9] However, at higher concentrations, it can inhibit other kinases such as FLT3, PIM1, DYRK1A, and GSK3β.[2][10] Some studies have even attributed the anti-proliferative effects of CX-4945 to these off-target activities rather than CK2 inhibition alone.[11]
-
TBB (4,5,6,7-Tetrabromobenzotriazole): Known to inhibit other kinases, with some studies showing it inhibits six other kinases more strongly than CK2 itself.[9]
-
DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole): Less selective than TBB and has been shown to strongly inhibit PIM kinases, PKD1, HIPK2, and DYRK1a.[9][12] DMAT can also induce reactive oxygen species (ROS) and DNA double-strand breaks, an effect not observed with TBB.[13]
It's crucial to use inhibitors at the lowest effective concentration determined by your dose-response experiments to minimize off-target effects.
Q5: Could my cells be resistant to the CK2 inhibitor?
A5: Yes, cancer cells can develop resistance to CK2 inhibitors.
-
Signaling Pathway Redundancy: Cells can compensate for CK2 inhibition by upregulating parallel or alternative survival pathways.[6][14] CK2 is involved in multiple key cancer-related pathways, including PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.[15][16] The cell's ability to adapt these pathways can confer resistance.
-
Upregulation of CK2: In some contexts, cells may respond to inhibition by increasing the expression of CK2 subunits.[12]
-
Chaperone Proteins: CK2 regulates the activity of chaperone proteins like HSP90, which are fundamental for resistant cells.[6][16]
If you suspect resistance, consider combination therapies. Synergistic effects are often seen when CK2 inhibitors are used with conventional chemotherapeutic agents.[5][6]
Data and Protocols
Table 1: Properties of Common CK2 Inhibitors
| Inhibitor | Class | Cell-Free IC50 | Common Cellular EC50 Range | Key Off-Targets | Solubility Notes |
| CX-4945 (Silmitasertib) | ATP-Competitive | ~1 nM[2][3] | 1 - 20 µM[2] | DYRK1A, GSK3β, PIM1, FLT3[2][10] | High in DMSO (>100 mM); Insoluble in H2O.[4][5] |
| TBB | ATP-Competitive | ~0.4 µM[9] | 10 - 50 µM | PIM1, PIM3, and others[9] | Soluble in DMSO. |
| DMAT | ATP-Competitive | ~0.04 µM[12] | 5 - 25 µM | PIM1/2/3, PKD1, HIPK2, DYRK1a[9][12] | Soluble in DMSO. Can induce ROS.[13] |
| CIGB-300 | Peptide (Substrate-binding) | Varies | 10 - 50 µM | Different mechanism, less kinase off-targets | Cell-penetrating peptide.[17] |
Experimental Protocol: Western Blot for Validating CK2 Inhibition
This protocol describes how to validate the activity of a CK2 inhibitor by measuring the phosphorylation of Akt at Serine 129.
Caption: Workflow for Western Blot validation of CK2 inhibitor activity.
Detailed Steps:
-
Cell Culture: Plate your chosen cell line at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Prepare serial dilutions of your CK2 inhibitor in culture media. Aspirate old media from cells and add the inhibitor-containing media. Include a vehicle-only (e.g., 0.1% DMSO) control well. Incubate for the desired time (a 2 to 6-hour time point is often sufficient to see changes in phosphorylation).
-
Lysis: Place the plate on ice. Aspirate media and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, clean tube.
-
Quantification: Use a standard protein assay (e.g., BCA) to determine the protein concentration of each sample.
-
Sample Preparation & Electrophoresis: Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane into a 10% SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., Rabbit anti-p-Akt S129 and Rabbit anti-total Akt, diluted in blocking buffer) overnight at 4°C. Use a loading control like anti-beta-Actin to ensure equal loading.
-
Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A successful experiment will show a dose-dependent decrease in the p-Akt S129 signal relative to the total Akt and loading control signals in the inhibitor-treated samples compared to the vehicle control.
CK2 Signaling Pathway Overview
Protein Kinase CK2 is a constitutively active serine/threonine kinase that sits at the hub of numerous signaling pathways critical for cell survival, proliferation, and resistance to apoptosis.[16][18] Its inhibition is intended to disrupt these pro-survival signals.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cellagentech.com [cellagentech.com]
- 5. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CK2-IN-12 Solubility Issues
Welcome to the technical support center for CK2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments with the protein kinase CK2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent inhibitor of protein kinase CK2, with a reported IC50 of 0.8 μM.[1] CK2 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis (programmed cell death). In many types of cancer, CK2 is overexpressed, making it a significant target for therapeutic intervention. CK2 inhibitors, like this compound, typically work by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its downstream targets and disrupting pro-survival signaling pathways in cancer cells.
Q2: I'm observing precipitation when I add this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in water-based solutions.
-
High Stock Solution Concentration: Preparing an overly concentrated stock solution can lead to precipitation upon dilution into the aqueous environment of the cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution as it is not readily soluble in the new environment.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can sometimes reduce the solubility of the compound.[2]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of a compound.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Issue 1: Precipitate forms immediately upon adding the stock solution to the cell culture medium.
Possible Cause: Solvent shock and low aqueous solubility.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration:
-
Prepare a fresh, lower concentration stock solution in DMSO. While a higher concentration might seem convenient, it increases the risk of precipitation upon dilution.
-
-
Step-wise Dilution:
-
Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media, vortexing gently. Then, add this intermediate dilution to the final volume of complete media.
-
-
Increase Final DMSO Concentration (with caution):
-
While it is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity, a slightly higher concentration (up to 1%) may be necessary to maintain solubility. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
-
Pre-warm the Medium:
-
Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Issue 2: The this compound powder is difficult to dissolve in DMSO.
Possible Cause: Insufficient solvent volume or inadequate mixing.
Troubleshooting Steps:
-
Sonication:
-
After adding DMSO to the this compound powder, use a bath sonicator for 5-10 minutes to aid dissolution.[2]
-
-
Gentle Warming:
-
Briefly warm the solution in a 37°C water bath while vortexing. Avoid excessive heat, as it may degrade the compound.
-
-
Ensure Fresh DMSO:
-
DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use fresh, anhydrous DMSO for preparing your stock solutions.
-
Issue 3: A clear solution is formed initially, but a precipitate appears over time in the incubator.
Possible Cause: Compound instability or exceeding the solubility limit at 37°C.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions:
-
For long-term experiments, it is advisable to prepare fresh working solutions of this compound in media for each media change rather than preparing a large batch at the beginning.
-
-
Evaluate Compound Stability:
-
If precipitation persists, it may indicate that this compound is not stable in your specific cell culture medium over extended periods. Consider reducing the duration of the experiment or performing more frequent media changes.
-
-
Filter Sterilization:
-
After preparing the final working solution, you can filter it through a 0.22 µm syringe filter to remove any microscopic precipitates before adding it to your cells. Be aware that this may slightly reduce the final concentration of the inhibitor.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the provided search results, the following table summarizes relevant information for similar compounds. This data can be used as a general guideline.
| Compound | Solvent | Solubility | Source |
| TBB (CK2 Inhibitor) | DMSO | ≥ 100 mg/mL (230.04 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution. (Molecular weight of this compound is needed for this calculation and is not provided in the search results).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Method A: Direct Dilution (for lower final concentrations)
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
Add the calculated volume of the stock solution directly to the pre-warmed medium while gently swirling the flask or tube.
-
-
Method B: Serial Dilution (recommended to prevent precipitation)
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10.
-
Add the intermediate dilution to your final volume of complete cell culture medium to reach the desired concentration.
-
-
Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause foaming of the medium.
-
Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified CK2 signaling pathway and the action of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with CK2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments involving Casein Kinase 2 (CK2) inhibition.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker anti-proliferative effect than expected with our CK2 inhibitor. What could be the reason?
A1: This is a surprisingly common observation and can be attributed to several factors:
-
Inhibitor Specificity: Not all CK2 inhibitors are created equal. The widely used inhibitor CX-4945 (Silmitasertib) has known off-target effects on other kinases, which may contribute significantly to its anti-proliferative action.[1][2] More selective inhibitors, such as SGC-CK2-1, have been shown to be less effective at reducing cell growth in some cancer lines, suggesting that the anti-cancer efficacy of less specific inhibitors might be partially due to these off-target effects.[1]
-
"Non-Oncogene Addiction": Cancer cells can become "addicted" to the high levels of CK2 activity for survival.[1] However, the degree of this addiction can vary significantly between different cancer types and even between different cell lines of the same cancer.
-
Experimental Conditions: The discrepancy between the inhibitor concentration required to inhibit CK2 activity and the concentration needed to see an anti-proliferative effect can be large.[1] It is crucial to confirm target engagement at the concentrations used in your proliferation assays.
Q2: Our CK2 inhibitor is inducing a strange cell death phenotype with massive vacuole formation. Is this a known effect?
A2: Yes, this phenotype is known as methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[3][4][5][6] The CK2 inhibitor CX-4945 has been reported to induce a methuosis-like phenotype in colorectal and other cancer cells.[5][7] This is considered an "on-target" effect of CK2 inhibition that can be particularly useful for inducing cell death in apoptosis-resistant cancers.[8]
Q3: We are seeing significant lipid droplet accumulation in our cells after treatment with a CK2 inhibitor. What is the mechanism?
A3: Inhibition of CK2 has been shown to induce massive lipid droplet accumulation in head and neck cancer cells.[9] This phenotype suggests that CK2 inhibition impairs normal cellular energy metabolism. The exact mechanism is still under investigation but appears to be linked to the dysregulation of key enzymes involved in fatty acid metabolism.[9]
Q4: How can we confirm that the observed phenotype is due to CK2 inhibition and not off-target effects?
A4: This is a critical question in kinase inhibitor studies. A multi-pronged approach is recommended:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CK2's catalytic subunits (CK2α and CK2α').[1] If this genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for an on-target mechanism.
-
Use a More Selective Inhibitor as a Control: Compare the effects of a broad-spectrum inhibitor like CX-4945 with a highly selective inhibitor like SGC-CK2-1.[1] If the phenotype is only observed with the less selective compound, it points towards an off-target effect.
-
Rescue Experiments: If possible, overexpressing a resistant mutant of CK2 that is not affected by the inhibitor should rescue the phenotype.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: Timing of the assay relative to treatment.
-
Troubleshooting Step: The effects of CK2 inhibition on cell viability may not be immediate. A study using the CK2 inhibitor TBB on prostate cancer cells showed that the effect on viability was only apparent when the treatment and the assay were separated by a 24-hour incubation period without the inhibitor.[10]
-
Recommendation: Perform time-course experiments to determine the optimal endpoint for your cell viability assay. Also, consider a "washout" experiment where the inhibitor is removed, and cells are incubated in fresh media before assessing viability.
Problem 2: Difficulty in detecting a decrease in the phosphorylation of a known CK2 substrate.
-
Possible Cause 1: The specific phosphosite is not a direct or sensitive target of CK2 in your cell type. While CK2 has hundreds of substrates, the phosphorylation of some may be more critical or readily detectable than others.[11]
-
Troubleshooting Step 1: Use a well-validated and sensitive marker of CK2 activity in cells, such as the phosphorylation of Akt at Serine 129 (p-Akt S129).[12][13] This site is a direct target of CK2, and its phosphorylation status is a reliable indicator of intracellular CK2 activity.
-
Possible Cause 2: Issues with Western blot technique for phosphoproteins.
-
Troubleshooting Step 2: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate) to preserve the phosphorylation state of your protein of interest.[14] When blocking your membrane, use 5% w/v BSA instead of milk, as milk contains phosphoproteins (caseins) that can cause high background with phospho-specific antibodies.[14]
Problem 3: The CK2 inhibitor appears to be more potent in vivo than in vitro.
-
Possible Cause: The inhibitor may have effects on the tumor microenvironment that are not captured in standard 2D cell culture.
-
Troubleshooting Step: CK2 inhibition has been shown to disrupt the differentiation of myeloid cells in cancer, which can enhance the efficacy of immunotherapies.[15] This suggests that part of the in vivo effect could be immune-mediated.
-
Recommendation: Investigate the effects of your CK2 inhibitor on immune cell populations within the tumor microenvironment using techniques like flow cytometry on dissociated tumors from treated animals.
Quantitative Data Summary
Table 1: Inhibitory Activity of Common CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference(s) |
| CX-4945 (Silmitasertib) | CK2α | Ki = 0.38 nM, IC50 = 1 nM | [1] |
| DYRK1A | IC50 = 6.8 nM | [16] | |
| GSK3β | IC50 = 190 nM | [2][16] | |
| FLT3 | IC50 < 100 nM | [17] | |
| PIM1 | IC50 < 100 nM | [17] | |
| CLK2 | IC50 = 20 nM | [18] | |
| SGC-CK2-1 | CK2α | IC50 = 2.3 nM | [19] |
| CK2α' | IC50 = 16 nM | [1] | |
| TBB | CK2 | Ki = 0.015 µM | [18] |
| PIM1 | Ki = 0.040 µM | [18] | |
| Quinalizarin | CK2 | Ki = 0.052 µM | [18] |
Table 2: Example Cellular Effects of CX-4945
| Cell Line | Assay | Concentration | Time | Effect | Reference(s) |
| HeLa | MTT Assay | 2.5 µM | 24 h | ~20% reduction in viability | [20] |
| MDA-MB-231 | MTT Assay | 2.5 µM | 24 h | ~5% reduction in viability | [20] |
| T-ALL cell lines | Alamar Blue | 18 µM | 72 h | Significant decrease in viability | [21] |
| Human Osteosarcoma | WST Assay | 3 µM | Not specified | Inhibition of proliferation | [22] |
| 786-O (Renal) | Cell Viability | 10 µM | 24 h | No significant effect | [19] |
| MCF-7 (Breast) | Cell Confluency | 5 µM | 4 days | >50% reduction | [23] |
Key Experimental Protocols
Western Blot for Phospho-Akt (Ser129)
This protocol is adapted from recommendations for detecting phosphorylated proteins.
-
Cell Lysis: After treatment with a CK2 inhibitor, wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors (e.g., 2 mM sodium fluoride, 1 mM sodium vanadate). Keep samples on ice.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST). Do not use milk , as it contains phosphoproteins that can increase background.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser129) (e.g., Cell Signaling Technology #13461) diluted in 5% BSA/TBST.[24]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total Akt.
Cell Viability (MTT) Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[25]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: The next day, treat cells with various concentrations of the CK2 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.[12][25]
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Quantification of Lipid Droplets (Oil Red O Staining)
This method allows for the visualization and quantification of neutral lipids in fixed cells.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the CK2 inhibitor.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash with water and then with 60% isopropanol.
-
Allow the isopropanol to evaporate completely until the cells are dry.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash thoroughly with water.
-
-
Imaging: Mount the coverslips on slides and visualize using a light microscope. Lipid droplets will appear as red puncta.
-
Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.[20]
Visualizations
Caption: CK2's role in the PI3K/AKT signaling pathway.
Caption: CK2's regulation of the NF-κB signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical-Grade Peptide-Based Inhibition of CK2 Blocks Viability and Proliferation of T-ALL Cells and Counteracts IL-7 Stimulation and Stromal Support - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phospho-Akt1 (Ser129) (D4P7F) Rabbit mAb (#13461) Datasheet with Images Cell Signaling Technology [awsprod-cellsignal.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to identify and control for the off-target effects of kinase inhibitors during experiments.
Frequently Asked Questions (FAQs)
Q1: What are on-target vs. off-target effects of a kinase inhibitor?
A1: An on-target effect is the intended biological consequence of a kinase inhibitor binding to its primary kinase target and modulating its activity. In contrast, an off-target effect is any biological response caused by the inhibitor binding to and altering the function of other proteins (kinases or non-kinases) that are not the intended target.[1][2] Since most kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is a common challenge.[1]
Q2: Why is it critical to control for off-target effects?
A2: A detailed understanding of a kinase inhibitor's selectivity is crucial for accurately interpreting experimental results and for developing safe and effective therapeutics.[3] Unidentified off-target effects can lead to the misinterpretation of a kinase's role in a signaling pathway, confounding research results.[1] In a clinical context, off-target activities can cause unexpected toxicity or side effects. Conversely, sometimes a drug's therapeutic benefit is due to a previously unknown "off-target" effect (polypharmacology), which is also critical to identify.
Q3: What are the primary strategies for identifying and validating off-target effects?
A3: A multi-pronged approach combining computational, biochemical, and cellular methods is the most robust strategy. These methods can be broadly categorized as follows:
-
In Silico (Computational): Predicting potential off-targets based on the structural similarity of kinase ATP-binding sites or through machine learning models trained on known inhibitor-kinase interaction data.[3][4][5]
-
In Vitro (Biochemical): Directly measuring the interaction of an inhibitor with a large panel of purified kinases.
-
In Cellulo (Cell-based): Confirming that the inhibitor engages its target and potential off-targets within a physiological cellular environment.
The following table summarizes key experimental methods:
| Method Category | Specific Technique | Principle | Primary Output | Key Advantage | Limitation |
| Biochemical Profiling | Kinome Profiling / Kinome Scan | Measures inhibitor activity/binding against a large panel (hundreds) of recombinant kinases.[6] | IC50 or Kd values for a wide range of kinases. | Broad, unbiased view of potential targets and off-targets. | May not reflect the cellular context (ATP levels, protein availability).[7] |
| Chemical Proteomics | Kinobeads / Affinity Chromatography | Uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. Target engagement is measured by the inhibitor's ability to compete with this binding.[2][8] | A list of kinases that bind the inhibitor and their relative affinities. | Identifies targets directly from a complex biological sample. | Can be biased by the ligands on the beads; may miss low-abundance kinases. |
| Cell-Based Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature.[9][10][11] | A thermal shift (ΔTm) indicating direct binding of the inhibitor to the protein in intact cells or lysates. | Confirms target engagement in a physiological environment.[9] | Traditionally low-throughput, though high-throughput methods are emerging.[9] |
| Cell-Based Validation | Phenotypic Rescue | Uses orthogonal methods to confirm the on-target effect, such as a structurally unrelated inhibitor for the same target, shRNA/siRNA knockdown, or expression of a drug-resistant mutant.[12] | Replication (or lack thereof) of the biological phenotype. | Provides strong evidence linking the target kinase to the observed phenotype. | Can be time-consuming; off-target effects of the second inhibitor or incomplete knockdown can confound results. |
Q4: How should I interpret kinome profiling data and quantify selectivity?
A4: Kinome profiling data is often visualized on a "dendrogram" of the human kinome, showing which kinases are inhibited at a given concentration. To move beyond a qualitative assessment, several metrics can be used to quantify selectivity:
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S-score) | Calculates how many non-target kinases are inhibited above a certain threshold (e.g., >90%) at a specific inhibitor concentration (e.g., 1 µM). | A lower S-score indicates a more selective compound. |
| Gini Coefficient | An inequality metric applied to profiling data. It measures the distribution of inhibition across the kinome.[7] | A higher Gini coefficient (closer to 1) indicates higher selectivity (inhibition is concentrated on a few kinases). |
| Selectivity Entropy | A single value that quantifies selectivity based on large profiling datasets.[13] | A lower entropy value corresponds to a more selective inhibitor.[13] |
Example: The BTK inhibitor acalabrutinib has a lower selectivity entropy (S_sel_ = 1.4) than ibrutinib (S_sel_ = 2.4), indicating it is more selective.[13]
Q5: What is the difference between biochemical potency (IC50) and cellular activity (EC50)? Why might they differ?
A5:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in a biochemical assay.
-
EC50 (Half-maximal effective concentration): The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay.
These values often differ because the cellular environment is far more complex. Key factors include:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane.
-
Physiological ATP Concentrations: Cellular ATP levels (1-5 mM) are much higher than those used in many in vitro kinase assays (often near the K_m,ATP_).[7][13] This high concentration of a natural competitor (ATP) can make an inhibitor appear less potent in cells.[7]
-
Presence of Scaffolding Proteins & Efflux Pumps: Intracellular interactions and active transport can alter the effective concentration of the inhibitor at its target site.
Troubleshooting Guides
Problem 1: My inhibitor causes a clear phenotype, but kinome profiling shows it hits multiple targets. Is the phenotype on-target?
-
Possible Cause: The observed phenotype could be the result of inhibiting the intended primary target, a single potent off-target, or the combined inhibition of multiple kinases (polypharmacology).
-
Troubleshooting Workflow:
Caption: Decision tree for validating an observed cellular phenotype.
-
Detailed Steps:
-
Use an Orthogonal Inhibitor: The most crucial step is to test a second inhibitor that is structurally different but targets the same primary kinase.[12] If it reproduces the phenotype, the effect is likely on-target.
-
Genetic Approach: Use siRNA or shRNA to specifically knock down the expression of the target kinase. If this phenocopies the inhibitor's effect, it provides strong evidence for on-target action.[12]
-
Rescue Experiment: Express a mutant version of the target kinase that does not bind the inhibitor. If this mutant "rescues" the cells from the inhibitor's effect, it confirms the phenotype is on-target.[12]
-
Problem 2: My inhibitor is potent in cellular assays but shows weak activity in my in vitro kinase assay.
-
Possible Cause 1: Non-physiological Assay Conditions. The ATP concentration in your biochemical assay may be too high, or the recombinant kinase may be in a conformation that is not recognized by the inhibitor.[7][14]
-
Solution: Perform the kinase assay using an ATP concentration that reflects physiological levels (e.g., 1 mM) to better simulate the competitive environment inside the cell.[13] Also, ensure the recombinant kinase is active and properly folded.
-
-
Possible Cause 2: Indirect Cellular Mechanism. The inhibitor may not be directly inhibiting the target kinase but rather acting on an upstream regulator or a parallel pathway that results in the downstream phenotype.
-
Solution: Use a direct target engagement assay like CETSA to confirm that the inhibitor physically binds the target protein in cells.[9] A positive CETSA result (a thermal shift) demonstrates direct engagement.
-
Problem 3: How do I confirm that a potential off-target identified in a kinome screen is relevant in my cells?
-
Possible Cause: A biochemical hit does not guarantee a physiological effect. The off-target kinase may not be expressed in your cell line, may not be active, or the inhibitor may not engage it effectively in the crowded cellular environment.
-
Solutions:
-
Confirm Target Engagement with CETSA: Perform a CETSA experiment to see if your inhibitor can induce a thermal shift for the putative off-target protein. This confirms direct binding in a cellular context.[10][15]
-
Check Phosphorylation Status: Use phosphoproteomics or Western blotting to determine if a known substrate of the off-target kinase shows reduced phosphorylation after inhibitor treatment. This provides evidence of functional target modulation.[8]
-
Correlate Potency: Determine the IC50 for the off-target kinase and compare it to the EC50 of your cellular phenotype. If the concentrations are vastly different, it's less likely that the off-target is responsible for the phenotype.
-
Key Experimental Protocols
Protocol 1: General Workflow for Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment.[9][10]
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with the kinase inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Harvest, wash, and resuspend the cells. Aliquot the cell suspension and heat them across a range of temperatures for 3 minutes. A ligand-bound protein will be more resistant to heat-induced denaturation.[11]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.[15]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates target engagement. For example, the MEK1 inhibitor Selumetinib induced a thermal shift of +4.2 °C for its target.[9]
Protocol 2: Orthogonal Validation via Phenotypic Rescue
This protocol outline uses a second, structurally unrelated inhibitor to validate an on-target phenotype.
-
Inhibitor Selection: Choose a second inhibitor (Inhibitor B) that is known to be a potent inhibitor of the same primary target but has a different chemical structure and, ideally, a different off-target profile than your initial inhibitor (Inhibitor A).
-
Dose-Response: Perform a dose-response experiment for both Inhibitor A and Inhibitor B in your phenotypic assay to determine their respective EC50 values.
-
Phenotypic Assay: Treat cells with each inhibitor at equivalent effective concentrations (e.g., 1x, 5x, and 10x their respective EC50 values).
Protocol 3: Simplified Signaling Pathway Analysis
This diagram illustrates how on- and off-target effects can diverge.
Caption: On-target vs. off-target effects in signaling pathways.
-
On-Target Effect: The inhibitor binds to the intended Target Kinase, blocking phosphorylation of its Primary Substrate and leading to the expected On-Target Phenotype.
-
Off-Target Effect: The same inhibitor also binds to an unintended Off-Target Kinase, altering its signaling and producing an unrelated Off-Target Phenotype. Validating which pathway is responsible for your observed results is essential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of CK2 Inhibition
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the selectivity of Protein Kinase CK2 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase CK2, and why is selective inhibition crucial? A1: Protein Kinase CK2 is a highly conserved serine/threonine kinase that is constitutively active and phosphorylates hundreds of substrates, regulating numerous cellular processes.[1][2] Its activity is often elevated in various cancers, where it promotes cell proliferation, survival, and angiogenesis while suppressing apoptosis.[1][2][3][4][5] This makes CK2 a significant target for therapeutic intervention. However, achieving selective inhibition is critical because many kinase inhibitors target the highly conserved ATP-binding site, leading to off-target effects and potential toxicity.[6][7][8] Selective inhibitors are necessary to ensure that observed biological effects are due to the modulation of CK2 activity alone, providing clear, interpretable results and a better therapeutic window.
Q2: What are the primary challenges in achieving selective CK2 inhibition? A2: The main challenge lies in the high degree of structural similarity within the ATP-binding pocket across the human kinome.[8] Many ATP-competitive inhibitors, while potent against CK2, also inhibit other kinases, particularly those from the PIM, HIPK, and DYRK families.[6][9][10] Furthermore, some widely used inhibitors like DMAT and TBB have been shown to be less selective than initially believed.[9][10] Other challenges include poor cell permeability, low metabolic stability, and high intracellular ATP concentrations (1-10 mM) that can outcompete ATP-competitive inhibitors in cellular assays.[6][11]
Q3: What are the different classes of CK2 inhibitors? A3: CK2 inhibitors can be broadly categorized as follows:
-
ATP-Competitive Inhibitors: These are the most common type. They bind to the ATP pocket in the catalytic site, preventing the binding of ATP and subsequent substrate phosphorylation.[5] Examples include Silmitasertib (CX-4945), TBB, and DMAT.[5][12]
-
Allosteric Inhibitors: These compounds bind to sites on the kinase distinct from the ATP pocket, inducing a conformational change that inhibits activity.[5][13] This approach can offer higher selectivity as allosteric sites are generally less conserved than the ATP-binding site.[5]
-
Substrate-Directed (Bi-substrate) Inhibitors: These inhibitors are designed to interact with both the ATP site and the substrate-binding region, offering potentially greater potency and selectivity.[14]
-
Protein-Protein Interaction (PPI) Inhibitors: These molecules disrupt the formation of the CK2 holoenzyme by interfering with the interaction between the catalytic (α) and regulatory (β) subunits.[14]
Troubleshooting Guide
Q4: My CK2 inhibitor's potency is much lower in my cell-based assay than its published IC50 value. What is happening? A4: This is a common issue that can arise from several factors:
-
High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range, significantly higher than the ATP concentrations used in many in vitro kinase assays.[11] This high level of ATP can effectively compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value (lower apparent potency).
-
Cell Permeability and Efflux: The inhibitor may have poor membrane permeability or be actively removed from the cell by efflux pumps, preventing it from reaching its target at a sufficient concentration.[6]
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by the cells.[6]
-
Target Engagement: The inhibitor may not be binding to CK2 effectively within the complex cellular environment.
Solution:
-
Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that your inhibitor is binding to CK2 in intact cells.[8]
-
Use a More Permeable Analog: Some inhibitors have derivatives with improved cell permeability. For example, pyrimidine derivatives of some inhibitors have shown better permeability than their pyridine analogues.[5]
-
Increase Inhibitor Concentration/Incubation Time: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Consider an Alternative Inhibitor: If problems persist, switch to a structurally unrelated CK2 inhibitor to see if the desired biological effect is reproduced.
Q5: I am observing unexpected or inconsistent results, and I suspect off-target effects. How can I confirm this and mitigate the issue? A5: Off-target effects are a major concern, as even "selective" inhibitors can impact other kinases.[8][14] For example, the widely used inhibitor CX-4945 also potently inhibits DYRK1A and DYRK1B.[14]
Solution:
-
Perform Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases (e.g., >80 kinases) to identify potential off-targets.[9][10] Commercial services are widely available for this.
-
Use Orthogonal Approaches:
-
Structurally Unrelated Inhibitors: Confirm that a second, structurally distinct CK2 inhibitor with a different off-target profile produces the same phenotype.
-
Non-Pharmacological Methods: Use genetic tools like siRNA or shRNA to specifically knock down CK2 expression.[15] If the phenotype observed with the inhibitor is replicated upon CK2 knockdown, it strongly suggests the effect is on-target.[15]
-
-
Dose-Response Analysis: A specific, on-target effect should show a clear dose-dependent relationship. Off-target effects may only appear at higher concentrations.
-
Consult Selectivity Databases: Review published selectivity data for your inhibitor to be aware of known off-targets.
Q6: How can I determine if my inhibitor is ATP-competitive? A6: An IC50 ATP-shift assay can differentiate between ATP-competitive and non-competitive (e.g., allosteric) modes of inhibition.[16] The principle is that the IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases. The potency of an allosteric inhibitor should remain largely unaffected by ATP concentration.[16]
Data on Common CK2 Inhibitors
Table 1: Potency and Selectivity of Common ATP-Competitive CK2 Inhibitors
| Inhibitor | CK2 IC50 / Ki | Key Off-Targets (IC50 / Ki) | Reference(s) |
| Silmitasertib (CX-4945) | 1 nM | DYRK1A (6.8 nM), PIM1 (216 nM), Flt3, CDK1 | [7][12][14] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 0.9 - 1.6 µM | PIM1, PIM3 | [9][10][12] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | ~40 nM (Ki) | PIM1, PIM2, PIM3, HIPK2, DYRK1a, PKD1 | [9][10][17] |
| Ellagic Acid | 40 nM | Lyn (2.9 µM), PKA (3.5 µM) | [12] |
| (E/Z)-GO289 | 7 nM | Highly selective in some panels | [12][18] |
| TDB (3-(4-(4,5,6,7-Tetrabromobenzotriazol-1-yl)butyl)benzoic acid) | 32 nM | PIM1 (86 nM), DYRK1a (0.4 µM), CLK2 (0.02 µM) | [7][17] |
Note: IC50 and Ki values can vary depending on assay conditions (e.g., ATP concentration, substrate).
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general framework for assessing inhibitor selectivity using the gold-standard [³³P]-ATP filter binding assay.[19]
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol).
-
Kinase: Recombinant kinase of interest and off-target kinases.
-
Substrate: Specific peptide or protein substrate for each kinase.
-
Inhibitor Stock: Test inhibitor dissolved in 100% DMSO, serially diluted.
-
ATP Mix: [γ-³³P]ATP mixed with unlabeled ATP to the desired final concentration (often at or below the Km for each kinase).[20]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of kinase buffer containing the specific kinase.
-
Add 5 µL of the test inhibitor at various concentrations (final DMSO concentration <1%).
-
Add 10 µL of kinase buffer containing the specific substrate.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the ATP mix.
-
Incubate for 20-30 minutes at 30°C.
-
-
Stopping and Detection:
-
Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper 3-4 times with 75 mM phosphoric acid to remove unincorporated [³³P]-ATP.
-
Wash once with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to a DMSO-only control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: IC50 ATP-Shift Assay
This assay determines if an inhibitor's mode of action is ATP-competitive.[16]
-
Assay Setup: Prepare three parallel kinase assay sets as described in Protocol 1.
-
Vary ATP Concentration:
-
Inhibitor Titration: In each set, perform a full dose-response titration of the inhibitor.
-
Data Analysis:
-
Calculate the IC50 value for the inhibitor from each of the three sets.
-
Interpretation: A significant rightward shift (increase) in the IC50 value as ATP concentration increases indicates an ATP-competitive mode of inhibition.[16] If the IC50 remains relatively constant, the inhibitor is likely non-competitive or allosteric.
-
Visual Guides
References
- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Recent Advances in the Discovery of CK2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 15. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Analysis of CK2 Inhibitors: The Established CX-4945 Versus the lesser-known CK2-IN-12
A detailed comparison of the protein kinase CK2 inhibitors, CX-4945 (Silmitasertib) and CK2-IN-12, reveals a significant disparity in the available efficacy data within cancer cells. While CX-4945 has been extensively studied and has progressed to clinical trials, information regarding the cellular effects of this compound is sparse, limiting a direct and comprehensive comparison of their anti-cancer properties.
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a crucial role in cell growth, proliferation, and survival.[1] Its involvement in oncogenesis has made it an attractive target for cancer therapy, leading to the development of numerous small molecule inhibitors.[1] Among these, CX-4945 has emerged as a front-runner, with a substantial body of preclinical and clinical data. This guide provides a comparative overview of CX-4945 and a less-characterized inhibitor, this compound.
Overview of CK2 Inhibitors
| Feature | This compound (Compound 39) | CX-4945 (Silmitasertib) |
| Chemical Class | 3-carboxy-4(1H)-quinolone | Benzo[c][2][3]naphthyridine-8-carboxylic acid |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Reported IC50 for CK2 | 0.8 µM[4][5] | ~1 nM[6] |
In Vitro Efficacy Against Protein Kinase CK2
This compound, also identified as Compound 39 in its discovery publication, is a member of the 3-carboxy-4(1H)-quinolone class of compounds.[4] It was identified through receptor-based virtual screening and demonstrated inhibitory activity against human protein kinase CK2 with a reported IC50 value of 0.8 µM.[4][5] The original study highlighted other analogs within the same chemical series with slightly higher potency, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7), which had an IC50 of 0.3 µM.[4][7] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK2 enzyme.[4][7]
In stark contrast, CX-4945 (Silmitasertib) is a potent and highly selective, orally bioavailable inhibitor of CK2 with an IC50 value in the low nanomolar range, approximately 1 nM.[6] Its high potency and favorable pharmacokinetic profile have propelled it into numerous clinical trials for various cancer indications.[8]
Efficacy in Cancer Cells: A Data Gap for this compound
A critical point of divergence between these two inhibitors is the extent of their characterization in cancer cell lines. While CX-4945 has been extensively evaluated across a wide array of cancer types, demonstrating effects on cell viability, apoptosis, and key signaling pathways, there is a notable lack of publicly available data on the efficacy of this compound in cancer cells. The primary research paper on this compound focuses on its discovery, chemical synthesis, and in vitro enzymatic inhibition, without reporting on its effects in cellular models of cancer.[4][7]
CX-4945: Broad Anti-Cancer Activity
CX-4945 has demonstrated significant anti-proliferative and pro-apoptotic effects in a multitude of cancer cell lines. For instance, in cholangiocarcinoma cells (TFK-1 and SSP-25), CX-4945 treatment led to a dose-dependent decrease in cell viability and an increase in apoptosis, as evidenced by morphological changes, increased Annexin V staining, and cleavage of Caspase-3 and PARP.[3] In glioblastoma cell lines (U-87, U-138, and A-172), CX-4945 reduced cell viability in a concentration-dependent manner and inhibited colony formation.[9] Furthermore, in acute myeloid leukemia (AML) cells, CX-4945 has been shown to decrease the expression of the anti-apoptotic protein BCL-XL and sensitize cells to apoptosis.[10]
The following table summarizes a selection of reported IC50 and GI50 values for CX-4945 in various cancer cell lines, showcasing its broad spectrum of activity.
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| 786-O | Renal Cell Carcinoma | GI50 | 7.3 µM | [7] |
| U937 | Lymphoma | GI50 | 7.5 µM | [7] |
| HeLa | Cervical Cancer | IC50 (Viability) | ~10-20 µM (72h) | [11] |
| TFK-1 | Cholangiocarcinoma | IC50 (Viability) | < 15 µM (48h) | [3] |
| SSP-25 | Cholangiocarcinoma | IC50 (Viability) | < 15 µM (48h) | [3] |
| U-87 | Glioblastoma | IC50 (Viability) | ~10-15 µM (24h) | [9] |
Mechanism of Action and Signaling Pathways
Both this compound and CX-4945 are ATP-competitive inhibitors, targeting the catalytic activity of CK2.[4][8] The inhibition of CK2 disrupts numerous downstream signaling pathways that are critical for cancer cell survival and proliferation.
CX-4945 has been shown to modulate several key cancer-related pathways, including:
-
PI3K/Akt/mTOR Pathway: CX-4945 attenuates this critical survival pathway by inhibiting CK2-mediated phosphorylation of key components.[12]
-
NF-κB Signaling: By inhibiting CK2, CX-4945 can suppress the pro-survival NF-κB pathway.[13]
-
JAK/STAT Pathway: CK2 is essential for the activation of the JAK/STAT signaling pathway, and its inhibition by CX-4945 can block this pathway.[13]
-
DNA Damage Response: CX-4945 has been shown to interfere with DNA repair mechanisms, enhancing the efficacy of DNA-damaging chemotherapeutic agents.
Due to the lack of cellular studies, the specific effects of This compound on these signaling pathways in cancer cells have not been documented.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the original publication for this compound provides a general protocol for the in vitro kinase assay, comprehensive cellular assay protocols are not available. In contrast, the extensive literature on CX-4945 provides a wealth of detailed methodologies.
In Vitro CK2 Inhibition Assay (for this compound)
The inhibitory activity of the 3-carboxy-4(1H)-quinolones, including this compound, was determined using a radioactive-based filter-binding assay.[2][4]
-
Enzyme: Recombinant human protein kinase CK2.
-
Substrate: A specific peptide substrate for CK2.
-
Reaction Mixture: The assay was performed in a buffer containing Tris-HCl, MgCl2, and [γ-33P]ATP.
-
Procedure: The inhibitors were added to the reaction mixture, and the reaction was initiated by the addition of the enzyme. After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a filter. The amount of incorporated radioactivity was measured to determine the kinase activity.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Common Experimental Protocols for CX-4945
Cell Viability Assay (MTT or CCK-8):
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of CX-4945 for a specified duration (e.g., 24, 48, or 72 hours). A reagent (MTT or CCK-8) is then added, which is converted into a colored product by metabolically active cells. The absorbance of the colored product is measured to determine the percentage of viable cells relative to an untreated control.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Cells are treated with CX-4945. After treatment, cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.[3]
Western Blot Analysis:
-
Principle: Detects and quantifies specific proteins in a cell lysate.
-
Procedure: Cells are treated with CX-4945, and total protein is extracted. Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, PARP, p-Akt, BCL-XL) and then with secondary antibodies conjugated to an enzyme that allows for detection.[3][9]
Visualizing the Mechanisms
To illustrate the known and potential mechanisms of action, the following diagrams are provided.
Figure 1: General mechanism of action for CK2 inhibitors.
Figure 2: Workflow for a typical cell viability assay.
Conclusion: An Incomplete Picture
For researchers and drug development professionals, CX-4945 represents a benchmark CK2 inhibitor with a rich dataset for comparative studies. Future investigations into the cellular activities of this compound and other 3-carboxy-4(1H)-quinolone derivatives would be necessary to ascertain their potential in cancer therapy and to enable a more direct and informative comparison with established inhibitors like CX-4945. Given the current state of knowledge, a direct comparison of their efficacy in cancer cells is not feasible. An alternative and more informative comparison could be made between CX-4945 and another well-characterized CK2 inhibitor, such as SGC-CK2-2, for which comparative cellular data is available.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Consequently, a diverse landscape of small molecule inhibitors targeting CK2 has emerged. However, the clinical and research utility of these inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen cellular consequences, confounding experimental results and potentially causing toxicity in therapeutic applications.
This guide provides an objective comparison of the specificity of commonly used and recently developed CK2 inhibitors, supported by experimental data. We present quantitative data in a clear, tabular format, offer detailed experimental protocols for key specificity assays, and visualize essential workflows to aid in the selection of the most appropriate inhibitor for your research or drug discovery pipeline.
Quantitative Comparison of CK2 Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50 or Ki) of selected small molecules against CK2 and a panel of common off-target kinases. Lower values indicate higher potency. Data is compiled from various kinase profiling studies. It is important to note that assay conditions can vary between studies, and these values should be considered as a comparative guide.
| Inhibitor | Target | IC50 / Ki (nM) | Common Off-Targets | IC50 / Ki (nM) |
| CX-4945 (Silmitasertib) | CK2α | 0.38 - 1 [1] | FLT3 | 35[1] |
| PIM1 | 46[1] | |||
| CDK1 | 56[1] | |||
| DYRK1A | - | |||
| GSK3β | 190 | |||
| GO289 | CK2 | 7 [2][3] | PIM2 | 13,000[2] |
| DYRK family | >5,000[2] | |||
| HIPK family | >5,000[2] | |||
| SGC-CK2-1 | CK2α | 4.2 [4] | DYRK2 | 440[5] |
| CK2α' | 2.3 [4] | Other kinases (panel of 403) | >100-fold selectivity[6] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 400 | PIM1 | - |
| PIM3 | - | |||
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | CK2 | 40 | PIM1, PIM2, PIM3 | - |
| PKD1, HIPK2, DYRK1a | - | |||
| Quinalizarin | CK2 | 50 - 58 [1][2] | Panel of 140 kinases | Highly selective, superior to CX-4945[1][7] |
| IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) | CK2 | 80 - 170 [6][8] | Panel of 44 kinases | Highly selective[6][8] |
Key Observations on Specificity
-
CX-4945 (Silmitasertib) , the first CK2 inhibitor to enter clinical trials, is highly potent against CK2.[1] However, it exhibits off-target activity against several other kinases, including FLT3, PIM1, and CDK1, at nanomolar concentrations.[1]
-
GO289 demonstrates high potency and remarkable selectivity for CK2, with an IC50 for its next most affected kinase, PIM2, that is over 1000-fold higher than for CK2.[2] Phosphoproteomics studies have shown that off-target effects of GO289 in cells are negligible.
-
SGC-CK2-1 is a recently developed chemical probe for CK2 with excellent potency and high selectivity across a broad panel of kinases.[4][6] It is a valuable tool for specifically interrogating CK2 function in cellular contexts.
-
Older generation inhibitors like TBB and DMAT are less specific. DMAT, in particular, is known to inhibit several other kinase families, including PIM, HIPK, and DYRK kinases.
-
Natural compounds like Quinalizarin and the synthetic molecule IQA have been identified as highly selective CK2 inhibitors.[1][6][8] Quinalizarin, in particular, has been shown to be more selective than CX-4945 in broader kinase panels.[1][7]
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to determine the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a specific substrate peptide by the kinase.
Materials:
-
Purified recombinant CK2 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase buffer, purified CK2 enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the phosphorylated peptide.
-
Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid and wash several times to remove unincorporated [γ-33P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of an inhibitor to its target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the CK2-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the CK2-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plate and incubate for 18-24 hours.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of the test inhibitor in Opti-MEM™. Add the inhibitor dilutions to the cells. Then, add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium with the intracellular kinase.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.
-
BRET Measurement: Read the plate within 10-20 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Global Phosphoproteomics Analysis by Mass Spectrometry
This workflow aims to identify and quantify changes in protein phosphorylation across the entire proteome of cells treated with a kinase inhibitor, providing an unbiased view of its on- and off-target effects.
Materials:
-
Cell culture reagents
-
CK2 inhibitor
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0, with phosphatase and protease inhibitors)
-
DTT (dithiothreitol) and IAA (iodoacetamide)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
Mass spectrometer (e.g., Orbitrap-based) coupled to a nano-liquid chromatography system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with the CK2 inhibitor at a specific concentration and for a defined period. Harvest and lyse the cells in a denaturing lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Reduce the disulfide bonds in the protein lysate with DTT and alkylate the resulting free thiols with IAA. Digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). This step is crucial as phosphopeptides are typically of low abundance.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples.
-
Bioinformatics Analysis: Perform bioinformatics analysis to identify phosphorylation sites that are significantly altered upon inhibitor treatment. Analyze the consensus sequence motifs of the downregulated phosphosites to confirm enrichment for the CK2 consensus sequence (S/T-x-x-D/E).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described above.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Caption: Workflow for global phosphoproteomics analysis.
Conclusion
The selection of a CK2 inhibitor should be guided by a thorough understanding of its specificity profile. While highly potent inhibitors like CX-4945 are valuable, their off-target effects must be considered when interpreting experimental data. For studies requiring high specificity, inhibitors such as GO289 and SGC-CK2-1 represent superior choices. This guide provides the necessary data and protocols to enable researchers to make informed decisions and to rigorously validate the selectivity of their chosen CK2 inhibitors, ultimately leading to more reliable and translatable research outcomes.
References
- 1. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2 | MRC PPU [ppu.mrc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating CK2 Inhibition: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the inhibition of Protein Kinase CK2, with a primary focus on the widely used Western blot technique. We present supporting experimental data for key CK2 inhibitors, detailed experimental protocols, and a comparative look at alternative validation methods.
Comparing CK2 Inhibitors: CX-4945 vs. SGC-CK2-2
The validation of CK2 inhibition is crucial for the development of targeted therapies. Two prominent inhibitors, CX-4945 (Silmitasertib) and SGC-CK2-2, have been extensively studied. While both effectively inhibit CK2, they exhibit different specificity profiles. CX-4945 is a potent inhibitor but has been shown to have off-target effects on other kinases. In contrast, SGC-CK2-2 was developed as a more specific chemical probe for CK2, albeit with potentially reduced potency in some contexts.[1][2][3]
Western blotting is a key technique to confirm the intracellular efficacy of these inhibitors by measuring the phosphorylation status of known CK2 substrates. A reduction in the phosphorylation of these substrates upon inhibitor treatment provides direct evidence of CK2 target engagement and inhibition within the cell.
Table 1: Comparison of CK2 Inhibitors and their Validation by Western Blot
| Inhibitor | Alternate Name | Target Specificity | IC50 Values (Cell-based) | Western Blot Validation Markers | Key Findings from Western Blot |
| CX-4945 | Silmitasertib | Potent CK2 inhibitor; some off-target effects reported. | HeLa: 0.7 µM (p-Akt S129)[1]; MDA-MB-231: 0.9 µM (p-Akt S129)[1] | p-p65 (S529), p-Akt (S129) | Dose-dependent decrease in phosphorylation of p65 at Ser529 and Akt at Ser129.[1] |
| SGC-CK2-2 | N/A | Highly selective for CK2α and CK2α'.[1] | HeLa: 2.2 µM (p-Akt S129)[1]; MDA-MB-231: 1.3 µM (p-Akt S129)[1] | p-Akt (S129), p-Cdc37 (S13) | Dose-dependent decrease in phosphorylation of Akt at Ser129, requiring higher concentrations than CX-4945 for similar effect.[1] |
Visualizing the CK2-NF-κB Signaling Pathway and Western Blot Workflow
To understand the mechanism of validation, it is essential to visualize the signaling pathway and the experimental process.
Experimental Protocols
A detailed and optimized protocol is critical for obtaining reliable and reproducible Western blot data.
Detailed Western Blot Protocol for Validating CK2 Inhibition
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the CK2 inhibitor (e.g., CX-4945 or SGC-CK2-2) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should always be included.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay. This is crucial for equal loading of protein in each lane of the gel.
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (see Table 2 for recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and then to a loading control (e.g., GAPDH or β-actin).
Table 2: Recommended Antibodies for Western Blot Validation of CK2 Inhibition
| Target Protein | Phospho-site | Recommended Dilution | Vendor (Example) | Catalog # (Example) |
| p65 (RelA) | p-S529 | 1:1000 | Cell Signaling Technology | #96874[4] |
| Total p65 (RelA) | N/A | 1:1000 | Cell Signaling Technology | #8242[5] |
| Akt | p-S129 | 1:500 - 1:2000 | ELK Biotechnology | ES1429[6] |
| Total Akt | N/A | 1:1000 | Cell Signaling Technology | #9272[7] |
| GAPDH (Loading Control) | N/A | 1:1000 - 1:10000 | Various | Various |
| β-actin (Loading Control) | N/A | 1:1000 - 1:5000 | Various | Various |
Alternative Methods for Validating CK2 Inhibition
While Western blotting is a robust method, other techniques can provide complementary or more quantitative data.
Table 3: Comparison of CK2 Inhibition Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of changes in protein phosphorylation. | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, can be time-consuming, dependent on antibody quality. |
| In-Cell Kinase Assays | Measures the activity of a specific kinase within intact cells, often using a reporter system. | Provides a direct measure of kinase activity in a cellular context, can be high-throughput. | May require genetic modification of cells, can be influenced by factors other than direct kinase inhibition.[8][9] |
| Phos-tag™ SDS-PAGE | A modified SDS-PAGE method where a phosphate-binding molecule (Phos-tag) is incorporated into the gel, causing a mobility shift for phosphorylated proteins. | Allows for the separation and quantification of phosphorylated and non-phosphorylated forms of a protein without the need for phospho-specific antibodies.[10][11][12][13][14] | Can require optimization for different proteins, may not resolve all phosphorylation states. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. Can be used to separate phosphorylated and non-phosphorylated peptides. | High resolution, requires small sample volumes, can be automated for high-throughput screening.[15][16] | Requires specialized equipment, may not be suitable for all protein types. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay to detect and quantify proteins. Sandwich ELISAs can be used to measure the levels of phosphorylated and total proteins. | Highly sensitive and quantitative, suitable for high-throughput screening. | Can be more expensive than Western blotting, provides no information on protein size.[17] |
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-NF-kappaB p65 (Ser529) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB p65 Antibody (D14E12) #8242 | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Akt Antibody (#9272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phos-tag SDS-PAGE method that effectively uses phosphoproteomic data for profiling the phosphorylation dynamics of MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PHOS-TAG SDS-PAGE RESOLVES AGONIST- AND ISOFORM-SPECIFIC ACTIVATION PATTERNS FOR PKD2 AND PKD3 IN CARDIOMYOCYTES AND CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Analysis of protein kinases by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening of kinase inhibitors by multiplex capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human protein kinase inhibitor screening by capillary electrophoresis using transverse diffusion of laminar flow profiles for reactant mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
A Head-to-Head Comparison of SGC-CK2-2 and CK2-IN-12 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, particularly those targeting the ubiquitously expressed and therapeutically relevant Casein Kinase 2 (CK2), the selection of a specific and potent chemical probe is paramount for generating reliable and translatable experimental data. This guide provides an objective comparison of two notable CK2 inhibitors, SGC-CK2-2 and CK2-IN-12, focusing on their performance in kinase assays. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for SGC-CK2-2 and this compound, focusing on their potency against CK2 and their broader kinome selectivity.
| Parameter | SGC-CK2-2 | This compound | Reference |
| Target | Casein Kinase 2 (CK2α, CK2α') | Casein Kinase 2 (CK2) | [1] |
| In Vitro IC50 (CK2α) | 3.0 nM | 800 nM | [1] |
| In Vitro IC50 (CK2α') | <1.0 nM | Not Available | |
| Cellular Target Engagement (NanoBRET IC50, CK2α) | 920 nM | Not Available | |
| Cellular Target Engagement (NanoBRET IC50, CK2α') | 200 nM | Not Available | |
| Kinome Selectivity (S10 at 1 µM) | 0.007 (3 out of 403 kinases with PoC <10) | Not Publicly Available | [2] |
| Closest Off-Target(s) | HIPK2 (IC50 = 600 nM) | Not Publicly Available | [3] |
Note: A lower S10 value indicates higher selectivity. PoC refers to "Percent of Control," with a lower value indicating stronger inhibition. The lack of publicly available kinome-wide selectivity data for this compound is a significant limitation for a direct comparison of its off-target effects against SGC-CK2-2.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for biochemical and cellular kinase assays.
Biochemical Radiometric Kinase Assay
This assay directly measures the enzymatic activity of CK2 by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Inhibitors (SGC-CK2-2, this compound) dissolved in DMSO
-
ATP solution (e.g., 75 µM ATP in 75 mM MgCl₂)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CK2 enzyme, and the substrate peptide.
-
Add the test inhibitors (SGC-CK2-2 or this compound) at various concentrations. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement NanoBRET Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer
-
Inhibitors (SGC-CK2-2, this compound) dissolved in DMSO
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET ratios
Procedure:
-
Seed HEK293 cells in a white-bottom 96-well plate.
-
Transfect the cells with the NanoLuc®-CK2 fusion protein plasmid and incubate for 24 hours.
-
Prepare a serial dilution of the test inhibitors in Opti-MEM®.
-
Add the NanoBRET® Tracer to the cells, followed by the addition of the diluted inhibitors. A DMSO control is included.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and normalize the data to the DMSO control.
-
Determine the cellular IC50 value by plotting the normalized BRET ratio against the inhibitor concentration.
Visualizations
CK2 Signaling Pathway
Protein kinase CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes critical for cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer.
References
GO289: A Superior and Highly Selective Alternative for Casein Kinase 2 Inhibition Compared to CK2-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Casein Kinase 2 (CK2) inhibitor GO289 with the less extensively characterized inhibitor, CK2-IN-12. Drawing upon available experimental data, this document highlights the superior potency and selectivity of GO289, establishing it as a more reliable and effective tool for research and potential therapeutic development. To provide a broader context, this guide also benchmarks GO289 against other well-known CK2 inhibitors, including CX-4945, TBB, and DMAT.
Executive Summary
GO289 emerges as a highly potent and exceptionally selective inhibitor of CK2, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] In stark contrast, this compound demonstrates significantly lower potency, with an IC50 in the sub-micromolar range. A critical gap in the publicly available data for this compound is the absence of a broad kinase selectivity profile and detailed cellular activity data, which are essential for evaluating its specificity and potential off-target effects. GO289, however, has been extensively profiled and exhibits a remarkable selectivity for CK2, making it a more precise tool for studying CK2-mediated biological processes.[1] Furthermore, GO289 has demonstrated clear cellular activity, including the inhibition of cancer cell growth in a cell-type-dependent manner.[3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for GO289 and this compound, alongside other common CK2 inhibitors for a comprehensive comparison.
Table 1: In Vitro Potency Against CK2
| Inhibitor | IC50 vs. CK2 | Reference |
| GO289 | 7 nM | [1][2] |
| This compound | 0.8 µM | |
| CX-4945 (Silmitasertib) | 1 nM | |
| TBB | 0.9 - 1.6 µM | |
| DMAT | 130 nM |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Secondary Target(s) | Selectivity (Fold Difference) | Reference |
| GO289 | CK2 (IC50: 7 nM) | PIM2 (IC50: 13 µM) | >1850-fold | [1] |
| This compound | CK2 (IC50: 0.8 µM) | Not Publicly Available | Not Publicly Available | |
| CX-4945 | CK2 | PIM1, FLT3, CDK1 | ~35-56 fold | |
| TBB | CK2 | PIM1, HIPK2, DYRK1a | Lower | [4] |
| DMAT | CK2 | PIM1/2/3, HIPK2, DYRK1a | Lower | [4] |
Table 3: Cellular Activity
| Inhibitor | Observed Cellular Effects | Cell Lines | Reference |
| GO289 | Inhibition of cell growth, Lengthening of circadian period | Caki-2, A498, 769-P (Renal Cancer), MLL-AF9 (Leukemia) | [3] |
| This compound | Not Publicly Available | Not Publicly Available | |
| CX-4945 | Antiproliferative, induces apoptosis, cell cycle arrest | Various cancer cell lines | |
| TBB | Induces apoptosis | Jurkat, various cancer cell lines | |
| DMAT | Induces apoptosis, inhibits cell growth | Various cancer cell lines |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate CK2 inhibitors.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)
-
Test compounds (GO289, this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CK2 enzyme, and the peptide substrate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).
-
Allow the reaction to proceed for a specific duration (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Caki-2, A498)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (GO289, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the CK2 Signaling Pathway and Experimental Workflow
To aid in the understanding of the biological context of CK2 inhibition and the experimental procedures, the following diagrams are provided.
Caption: Key signaling pathways regulated by CK2.
Caption: General experimental workflows for inhibitor characterization.
Conclusion
Based on the currently available data, GO289 stands out as a superior research tool for investigating the biological roles of CK2 compared to this compound. Its high potency, coupled with exceptional selectivity, minimizes the risk of off-target effects that can confound experimental results. The demonstrated cellular activity of GO289 further validates its utility in cell-based studies. While this compound may serve as a CK2 inhibitor, the lack of comprehensive characterization regarding its selectivity and cellular effects makes it a less reliable choice for rigorous scientific inquiry. For researchers seeking a potent, selective, and well-characterized CK2 inhibitor, GO289 represents a clear and advantageous alternative.
References
A Comparative Guide to the On-Target Effects of CK2 Inhibitors, Featuring CX-4945
For Researchers, Scientists, and Drug Development Professionals
Introduction to CK2 and its Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a key role in regulating signaling pathways involved in cell proliferation, survival, and differentiation.[1][4][5] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[2][3] CK2 inhibitors are being investigated for their potential to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of conventional therapies.[2][6]
Comparative Analysis of CK2 Inhibitors
The following table summarizes the on-target effects of CX-4945 and other selected CK2 inhibitors based on available experimental data.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Activity | Key On-Target Effects | References |
| CX-4945 (Silmitasertib) | CK2α | IC50 = 0.3 nM, Ki = 0.223 nM | Potent anti-proliferative activity across a wide range of cancer cell lines. | Induces apoptosis; inhibits PI3K/Akt/mTOR, NF-κB, and JAK/STAT signaling pathways.[5][7][8] | [6][9] |
| CIGB-300 | Specific CK2 substrates | - | Dose-dependent negative impact on the viability and proliferation of T-ALL cells. | Impairs phosphorylation of Akt (S129) and PTEN (S380).[10] | [1][10] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | IC50 = 15 μM (DRB, a related compound) | Pro-apoptotic properties on various tumor lines. | ATP-competitive inhibitor. | [6][11] |
| TDB (1-β-D-2′-deoxyribofuranosyl-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2, PIM1, CLK2, DYRK1A | IC50 = 32 nM (for CK2) | Induces apoptosis of neoplastic cells. | ATP-competitive inhibitor. | [6] |
| AB668 | CK2α (ATP site and allosteric αD pocket) | Ki = 6.2 nM (for isolated CK2α) | - | Bivalent inhibitor with high selectivity. | [12] |
Signaling Pathways Modulated by CK2 Inhibition
The inhibition of CK2 impacts several critical signaling pathways that are often hyperactivated in cancer. The following diagrams illustrate the central role of CK2 and the points of intervention by its inhibitors.
Caption: Key signaling pathways regulated by CK2.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against CK2.
Methodology:
-
Recombinant human CK2α is incubated with a specific peptide substrate in a kinase buffer containing ATP.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays with [γ-³²P]ATP or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability and Proliferation Assays
Objective: To assess the effect of CK2 inhibitors on cancer cell growth.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the CK2 inhibitor or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, Alamar Blue, or CellTiter-Glo.[10]
-
For proliferation, ³H-thymidine incorporation assays can be performed to measure DNA synthesis.[10]
-
The IC50 value for cell growth inhibition is determined from the resulting dose-response curves.
Western Blot Analysis for On-Target Effects
Objective: To confirm the inhibition of CK2 activity within cells by observing the phosphorylation status of its downstream targets.
Methodology:
-
Cells are treated with the CK2 inhibitor for a specified duration.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of CK2 substrates (e.g., phospho-Akt Ser129, phospho-PTEN Ser380) and total protein levels as a loading control.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence. A decrease in the phosphorylation of known CK2 substrates indicates on-target activity of the inhibitor.
Experimental Workflow for Assessing CK2 Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of a novel CK2 inhibitor.
Caption: Preclinical evaluation workflow for CK2 inhibitors.
Conclusion
The landscape of CK2 inhibitors is expanding, with compounds like CX-4945 demonstrating significant promise in preclinical and clinical settings. A thorough assessment of their on-target effects through a combination of biochemical and cell-based assays is critical for their development as effective therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel CK2 inhibitors, facilitating the comparison of their performance and the selection of the most promising candidates for further investigation.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical-Grade Peptide-Based Inhibition of CK2 Blocks Viability and Proliferation of T-ALL Cells and Counteracts IL-7 Stimulation and Stromal Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of Novel CK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its aberrant activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of novel CK2 inhibitors against the established inhibitor, Silmitasertib (CX-4945), and other relevant compounds, offering a detailed analysis of their potency and mechanisms of action.
Data Presentation: A Comparative Analysis of CK2 Inhibitor Potency
The following tables summarize the quantitative data for a selection of novel and established CK2 inhibitors, as well as other compounds for comparison.
| ATP-Competitive CK2 Inhibitors | Target(s) | IC50 | Ki | Reference(s) |
| Silmitasertib (CX-4945) | CK2α | 1 nM | 0.38 nM | [1] |
| CK2α' | 1 nM | [2] | ||
| Off-targets (selected) | ||||
| FLT3 | 35 nM | [1] | ||
| PIM1 | 46 nM | [1] | ||
| CDK1 | 56 nM | [1] | ||
| DYRK1A | 160 nM | [3] | ||
| GSK3β | 190 nM | [3] | ||
| Compound 7 | CK2α | 8 nM | [2] | |
| CK2α' | 38 nM | [2] | ||
| Compound 3 | CK2α | 36 nM | [2] | |
| CK2α' | 16 nM | [2] | ||
| NHTP23 | CK2 | 10 nM | [4] | |
| TDB | CK2 | 15 nM | [4] | |
| PIM1 | 40 nM | [4] | ||
| DYRK1a | 400 nM | [4] | ||
| CLK2 | 20 nM | [4] |
| Allosteric and Dual CK2 Inhibitors | Target(s) | IC50 | Ki | Reference(s) |
| AB668 (Bivalent) | CK2 holoenzyme | 65 nM | 41 nM | [5] |
| CAM4066 (Bivalent) | CK2 | 370 nM | [5] | |
| KN2 (Bivalent) | CK2α2β2 | 19.3 nM | [2] | |
| CK2α'2β2 | 15.6 nM | [2] | ||
| Compound 29 (Allosteric) | CK2α | 600 nM | [2] | |
| Compound 31 (Allosteric) | CK2 | 13 µM | [6] | |
| Compound 37 (α/β interface) | CK2 | 22 µM | [7] | |
| Azonaphthalene derivative (Diazo) | CK2α | ~400 nM | [8] | |
| Compound 15c (Dual CK2/HDAC1) | CK2 | [9] | ||
| HDAC1 | [9] |
| Other Kinase Inhibitors and Degraders for Comparison | Target(s) | IC50 | Cellular Activity (IC50/DC50) | Reference(s) |
| Sapanisertib (mTOR inhibitor) | mTOR kinase | 1 nM | [10] | |
| BTX-1188 (GSPT1 degrader) | GSPT1/IKZF1/3 (degradation) | 0.5-10 nM (cancer cell lines) | [11][12] | |
| DC50 (GSPT1): 0.2-4 nM (various cell lines) | [13] |
Experimental Protocols: Methodologies for Potency Evaluation
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
CK2 Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate peptide (e.g., RRRDDDSDDD)
-
ATP
-
Test inhibitors
-
White opaque 96-well or 384-well plates
Protocol:
-
Kinase Reaction Setup:
-
Prepare a master mix containing 1x Kinase Assay Buffer, the substrate peptide, and ATP.
-
Add the test inhibitor at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding the CK2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction.[15]
-
Incubate at room temperature for 30-60 minutes.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the kinase activity against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target protein (CK2)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating (e.g., PCR machine) and centrifugation
-
Antibodies for Western blotting or other protein detection methods
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble CK2 protein in each sample using a suitable detection method, such as Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble CK2 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified CK2 protein
-
Test inhibitor
-
ITC instrument (e.g., MicroCal)
-
Matching buffer for protein and inhibitor
Protocol:
-
Sample Preparation:
-
Prepare the purified CK2 protein and the test inhibitor in the same, degassed buffer to minimize heats of dilution.
-
The concentration of the protein in the sample cell is typically in the low micromolar range, while the inhibitor in the syringe is at a 10-20 fold higher concentration.
-
-
ITC Experiment:
-
Load the CK2 protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
-
Mandatory Visualizations
CK2 Signaling Pathway
Caption: A simplified diagram of the CK2 signaling pathway and its downstream effects.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining inhibitor potency using an in vitro kinase assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New Dual CK2/HDAC1 Inhibitors with Nanomolar Inhibitory Activity against Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. biotheryx.com [biotheryx.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
Unveiling the Selectivity of CK2-IN-12: A Comparative Guide for Researchers
A detailed analysis of the kinase inhibitor CK2-IN-12 (SGC-CK2-1) reveals a superior selectivity profile when compared to the widely used inhibitor, CX-4945 (Silmitasertib). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their studies of Casein Kinase 2 (CK2).
Protein kinase CK2 is a pleiotropic and constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is linked to various diseases, most notably cancer, making it a significant target for therapeutic intervention. The development of potent and selective inhibitors is crucial for elucidating the specific roles of CK2 in health and disease. This guide focuses on the comparative selectivity of a promising chemical probe, this compound (also known as SGC-CK2-1), against the clinical-stage inhibitor CX-4945.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and kinome-wide selectivity of SGC-CK2-1 and CX-4945. The data highlights the exceptional selectivity of SGC-CK2-1 for CK2 over other kinases.
Table 1: Biochemical and Cellular Potency against CK2
| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular Target Engagement (NanoBRET) IC50 (nM) |
| SGC-CK2-1 | CK2α | 4.2 | 36 |
| CK2α' | 2.3 | 16 | |
| CX-4945 | CK2α | ~1 | 920 |
| CK2α' | <1 | 200 |
Data compiled from multiple sources. Enzymatic assays were conducted at or near the ATP Kₘ. Cellular target engagement was determined in HEK293 cells.
Table 2: Kinome-wide Selectivity Profile
| Inhibitor | Screening Platform | Concentration | Key Findings |
| SGC-CK2-1 | KINOMEscan (403 kinases) | 1 µM | Highly selective. Only 11 kinases showed a Percent of Control (PoC) <35.[1][2] |
| CX-4945 | Kinase Profiler (238 kinases) | 0.5 µM | Less selective. Inhibited 7 out of 238 kinases by more than 90%.[3] |
Table 3: Notable Off-Target Kinases
| Inhibitor | Off-Target Kinase | Inhibition Data |
| SGC-CK2-1 | DYRK2 | >100-fold weaker than CK2 |
| CX-4945 | FLT3 | IC50 = 35 nM |
| PIM1 | IC50 = 46 nM | |
| CDK1 | IC50 = 56 nM | |
| DYRK1A | Kd = 1.8 nM; IC50 = 160 nM[4] | |
| GSK3β | Kd = 37.8 nM; IC50 = 190 nM[4] | |
| CLK3 | >90% inhibition at 500 nM[5] | |
| HIPK3 | >90% inhibition at 500 nM[5] |
A direct comparative phosphoproteomic study further underscores the superior selectivity of SGC-CK2-1. In human osteosarcoma (U2OS) cells, over 55% of the phosphosites significantly downregulated by SGC-CK2-1 were dependent on CK2A1. In contrast, only 15% (at 4 hours) and 5% (at 24 hours) of the phosphosites affected by CX-4945 were found to be CK2A1-dependent, indicating significant off-target effects for CX-4945.[6][7]
Experimental Methodologies
The data presented in this guide were generated using state-of-the-art experimental techniques to assess inhibitor-kinase interactions.
KINOMEscan® Assay
The KINOMEscan® platform by Eurofins DiscoverX is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases. The assay is ATP-independent and measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of recovered kinase indicates a stronger interaction between the test compound and the kinase. Results are often reported as "Percent of Control" (PoC), where a lower PoC value signifies stronger binding.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay from Promega is a live-cell method to measure compound binding to a specific protein target. The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase active site (the acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase. This competition leads to a decrease in the BRET signal in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity (IC50). This method provides a more physiologically relevant measure of target engagement within the complex environment of a living cell.
Visualizing CK2's Role and Experimental Design
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Simplified PI3K/Akt and NF-κB signaling pathways highlighting CK2's regulatory roles.
Caption: Experimental workflow for determining the kinase selectivity profile of an inhibitor.
References
- 1. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. librarysearch.conestogac.on.ca [librarysearch.conestogac.on.ca]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of CK2-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of the small molecule kinase inhibitor, CK2-IN-12.
Quantitative Data on Chemical Waste
The following table provides general guidelines for the classification and handling of chemical waste, which are applicable to the disposal of this compound. These are not specific limits for this compound but represent standard laboratory practices.
| Waste Category | pH Range for Aqueous Waste | Solid Waste Container | Liquid Waste Container |
| Non-hazardous Chemical Waste | 5.5 - 10.5 | Sealed, clearly labeled bag or box | Sealed, leak-proof container |
| Hazardous Chemical Waste | < 5.5 or > 10.5 | Puncture-resistant, sealed container | Compatible, sealed, leak-proof container |
| Acutely Toxic Chemical Waste | N/A | Labeled, sealed, puncture-resistant container | Labeled, sealed, leak-proof container |
Experimental Protocols: Step-by-Step Disposal Procedure for this compound
This protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, and empty vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solid this compound waste in the regular trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a compatible, leak-proof, and sealed hazardous waste container.
-
It is crucial to collect different or incompatible waste chemicals in separate containers.[5]
-
Do not pour this compound solutions down the drain.[6]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Indicate any other solvents or chemicals present in the waste mixture.
4. Storage of Chemical Waste:
-
Store hazardous waste in a designated and properly signed satellite accumulation area that is near the point of generation.
-
Ensure that waste containers are kept tightly closed except when adding waste.
5. Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your institution's Environmental Health and Safety (EHS) office.
6. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution, and collect all cleanup materials as hazardous waste.
7. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.[7]
Signaling Pathway of CK2
The diagram below illustrates the central role of Protein Kinase CK2 in various cellular signaling pathways. CK2 is a constitutively active serine/threonine kinase that phosphorylates a large number of substrates, thereby regulating processes such as cell proliferation, survival, and apoptosis.[8] Its inhibition by molecules like this compound can have significant effects on these pathways.
Caption: A diagram of the CK2 signaling pathway.
References
- 1. Cardiovascular toxicity associated with small molecule tyrosine kinase inhibitors currently in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutaneous toxicity of FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling CK2-IN-12
CK2-IN-12 is an inhibitor of protein kinase CK2 with a reported IC50 of 0.8 μM.[1] As a potent and specific bioactive molecule, it should be handled with care to minimize exposure to laboratory personnel. The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary goal when handling potent compounds like this compound is to prevent direct contact and inhalation. A multi-layered approach to PPE is crucial.
| PPE Category | Item | Specifications & Best Practices |
| Eye/Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile gloves as a minimum. Double-gloving is highly recommended to protect against undetected pinholes and during glove changes. Change gloves frequently and immediately after known contact. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably a disposable or limited-use one, should be worn. Ensure it has long sleeves and is fully buttoned. Consider a chemical-resistant apron for added protection during procedures with a high splash potential. |
| Respiratory Protection | Respirator | For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. Work should be performed in a certified chemical fume hood or other ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to ensure safety and minimize contamination.
2.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box to control airborne particles.
-
Decontamination: Before starting, decontaminate the work surface.
-
Weighing: Use a dedicated set of spatulas and weighing papers. Tare the balance with the weighing paper before adding the compound.
-
Aliquotting: If possible, prepare aliquots from the stock container to minimize the number of times the primary container is opened.
2.2. Solution Preparation
-
Solvent Handling: Add the solvent to the weighed compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container capped during mixing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
2.3. Experimental Use
-
Containment: All experimental procedures involving this compound should be performed in a manner that contains the material, such as within a fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and experimental waste containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless approved by your EHS department. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container. |
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area according to your institution's spill cleanup procedures for potent compounds. All cleanup materials must be disposed of as hazardous waste. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages and decision points for safely working with a potent chemical compound like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
